molecular formula C23H29ClO10 B15290221 Enhydrin chlorohydrin

Enhydrin chlorohydrin

Cat. No.: B15290221
M. Wt: 500.9 g/mol
InChI Key: MSWKJHPZUAQCMP-CRGBQSSLSA-N
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Description

Enhydrin chlorohydrin is a useful research compound. Its molecular formula is C23H29ClO10 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29ClO10

Molecular Weight

500.9 g/mol

IUPAC Name

methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8-/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1

InChI Key

MSWKJHPZUAQCMP-CRGBQSSLSA-N

Isomeric SMILES

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(/[C@@H]1OC(=O)C)\C(=O)OC)C)OC(=O)C2=C)O)Cl

Canonical SMILES

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl

Origin of Product

United States

Foundational & Exploratory

Enhydrin Chlorohydrin: A Technical Guide to its Origin, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213) chlorohydrin, a sesquiterpenoid lactone, has emerged as a molecule of interest within the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery as a degradation product of enhydrin, its origin from Smallanthus sonchifolius, detailed experimental protocols for its generation and isolation, and an analysis of its biological activities. Quantitative data on its cytotoxicity is presented, and its potential mechanisms of action, including the modulation of key signaling pathways, are discussed. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of enhydrin chlorohydrin and related compounds.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This compound belongs to this class of compounds and is structurally related to enhydrin, a major sesquiterpenoid found in the leaves of Smallanthus sonchifolius (commonly known as yacon). This guide focuses on the scientific understanding of this compound, from its chemical origins to its biological implications.

Discovery and Origin

This compound was identified as a degradation product of enhydrin, a natural product isolated from the leaves of Smallanthus sonchifolius.[1][2] The formation of this compound occurs through the acid-catalyzed hydrolysis of enhydrin. This process suggests that traditional preparations of yacon leaves, such as herbal teas, may facilitate the conversion of enhydrin into its various degradation products, including the chlorohydrin derivative.

Chemical Structure and Properties:

  • Molecular Formula: C23H29ClO10[3]

  • IUPAC Name: methyl 9-acetoxy-10-(3-chloro-2-hydroxy-2-methyl-butanoyl)oxy-4-methyl-12-methylene-13-oxo-3,14-dioxatricyclo[9.3.0.0^{2,4}]tetradec-7-ene-8-carboxylate[3]

  • Classification: Sesquiterpenoid[3]

Experimental Protocols

Formation and Isolation of this compound from Enhydrin

The following protocol details the laboratory procedure for the degradation of enhydrin to produce and isolate this compound.[1]

Materials:

  • Enhydrin (isolated from Smallanthus sonchifolius)

  • Methanol (B129727) (MeOH)

  • 1 N Hydrochloric acid (HCl)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • ODS (Octadecylsilane) column

  • Rotary evaporator

Procedure:

  • Acid Hydrolysis: A solution of 100 mg of enhydrin in 100 mL of 70% methanol is prepared. The pH of the solution is adjusted to 4 with 1 N HCl.[1]

  • Reflux: The acidified solution is refluxed for 24 hours. The progress of the hydrolysis is monitored by HPLC at intervals (e.g., 1, 2, 4, 12, and 24 hours).[1]

  • Sample Preparation for Isolation: Once approximately 80% of the enhydrin is hydrolyzed, the reaction mixture is evaporated to dryness in vacuo.[1]

  • Purification: The dried residue is redissolved and subjected to semi-preparative HPLC on an ODS column with 60% methanol in water as the mobile phase to yield the degradation products, including this compound.[1]

Workflow for Enhydrin Degradation and Product Isolation

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Start with pure Enhydrin dissolve Dissolve 100 mg Enhydrin in 100 mL 70% MeOH start->dissolve acidify Adjust pH to 4 with 1 N HCl dissolve->acidify reflux Reflux for 24 hours acidify->reflux monitor Monitor degradation by HPLC reflux->monitor evaporate Evaporate to dryness (in vacuo) monitor->evaporate ~80% hydrolysis purify Purify by semi-preparative HPLC (ODS column, 60% MeOH) evaporate->purify product Isolated this compound purify->product

Caption: Workflow for the acid-catalyzed degradation of enhydrin and isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the available quantitative data on the cytotoxicity of enhydrin and its degradation products against the MGC80-3 human gastric cancer cell line.[1]

CompoundIC50 (µM) on MGC80-3 cells
Enhydrin10.8
6-deacetyldeepoxydihydroxyenhydrin> 50
deepoxydihydroxyenhydrin43.5
This compound 21.3

Table 1: Cytotoxicity of Enhydrin and its Degradation Products.[1]

The data indicates that while enhydrin is the most potent cytotoxic agent among the tested compounds, this compound retains significant activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of sesquiterpenoid lactones, it is likely to involve the induction of apoptosis and the modulation of key inflammatory and cell survival signaling pathways.

Apoptosis Induction

Sesquiterpenoid lactones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway, thereby promoting apoptosis and reducing inflammation. The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for this activity.

G stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) nucleus Nucleus NFκB->nucleus translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription inhibition_point->IκBα prevents phosphorylation

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpenoid lactones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenoid lactones have been shown to modulate the MAPK pathway, which can contribute to their cytotoxic effects.

Conclusion and Future Directions

This compound is a noteworthy sesquiterpenoid lactone derived from the degradation of enhydrin from Smallanthus sonchifolius. Its demonstrated cytotoxicity warrants further investigation into its therapeutic potential. Future research should focus on elucidating its specific molecular targets and detailed mechanisms of action. A comprehensive analysis of its effects on various cancer cell lines and in vivo models will be crucial in determining its viability as a lead compound for drug development. Furthermore, the synthesis of this compound and its analogs could provide opportunities for structure-activity relationship studies to optimize its potency and selectivity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" is not a well-documented substance in scientific literature. This guide is a hypothetical projection based on the known properties of the parent molecule, enhydrin (B1240213) , a natural sesquiterpene lactone, and the general chemical characteristics of the chlorohydrin functional group. The data and protocols presented herein are estimations and proposed methodologies for research purposes.

Introduction

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Enhydrin itself has been noted for its potential to inhibit the NF-κB (nuclear factor kappa-B) signaling pathway, which is crucial in regulating immune and inflammatory responses.[1][4]

A chlorohydrin is a functional group consisting of a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. The hypothetical molecule "this compound" would be a derivative of enhydrin, likely synthesized to modify its biological activity, solubility, or reactivity. This guide explores the projected physical and chemical properties, potential synthetic routes, experimental characterization protocols, and a plausible mechanism of action for this novel compound.

Proposed Structure and Properties

The structure of enhydrin features several reactive sites, including carbon-carbon double bonds, to which a chlorohydrin moiety could be added. The most likely position for this addition would be across the exocyclic double bond of the α-methylene-γ-lactone ring, a common feature in many biologically active sesquiterpene lactones.

Figure 1: Proposed structure of this compound.

(A visual representation of the chemical structure would be placed here in a formal whitepaper)

The introduction of a chlorohydrin functional group is expected to alter the physicochemical properties of the parent enhydrin molecule. The addition of polar hydroxyl and chloro groups would likely increase the polarity, affecting properties such as melting point and solubility.

Table 1: Comparison of Physicochemical Properties of Enhydrin and Projected Properties for this compound

PropertyEnhydrinThis compound (Projected)Reference
Molecular Formula C₂₃H₂₈O₁₀C₂₃H₂₉ClO₁₁[5][6]
Molecular Weight 464.46 g/mol 512.91 g/mol [5][6]
Appearance Colorless crystals or pale yellow liquidProjected to be a white to off-white solid[7]
Melting Point Not consistently reportedExpected to be higher than enhydrin due to increased polarity and potential for hydrogen bonding.
Solubility Soluble in organic solvents like ethanol.Expected to have increased solubility in polar organic solvents (e.g., methanol, DMSO) and potentially slightly increased aqueous solubility.[7]
UV Absorption Max 210 nmExpected to be similar to enhydrin, as the core chromophores are largely unchanged.[7]

Experimental Protocols

The synthesis of a chlorohydrin from an alkene is a standard organic transformation. A plausible method for the synthesis of this compound from enhydrin would involve the reaction of the parent molecule with a source of electrophilic chlorine in the presence of water.[8][9][10]

Experimental Protocol:

  • Dissolution: Dissolve enhydrin (1 equivalent) in a suitable solvent system, such as a 4:1 mixture of acetone (B3395972) and water.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.[11]

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate to yield the pure this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the signals corresponding to the exocyclic alkene protons of the α-methylene-γ-lactone ring. New signals for a CH-Cl proton and a CH-OH proton would appear, likely as multiplets.

    • ¹³C NMR: Expect the disappearance of the alkene carbon signals and the appearance of two new signals in the aliphatic region corresponding to the C-Cl and C-OH carbons.

  • Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show the correct molecular ion peak for the proposed formula (C₂₃H₂₉ClO₁₁), including the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl group. The characteristic lactone carbonyl stretch (~1770 cm⁻¹) should remain.

Mandatory Visualizations

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Enhydrin Enhydrin Reaction Reaction with NCS in Acetone/Water Enhydrin->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Final Pure Enhydrin Chlorohydrin Chromatography->Final NMR NMR (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy Final->NMR Final->MS Final->IR G cluster_0 Cytoplasm cluster_1 Inactive Complex cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor Enhydrin Chlorohydrin Inhibitor->IKK Inhibits

References

The Botanical Treasury of Enhydrin and Its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, extraction methodologies, and biochemical interactions of Enhydrin (B1240213) and its derivatives. As sesquiterpene lactones with significant therapeutic potential, a comprehensive understanding of these compounds is crucial for advancing research and development in pharmaceuticals and natural product chemistry. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Natural Sources and Quantitative Analysis

Enhydrin and its related sesquiterpene lactones are primarily found in two plant species from the Asteraceae family: Enhydra fluctuans and Smallanthus sonchifolius (commonly known as yacon). While both are significant sources, the concentration and specific derivatives can vary.

Enhydra fluctuans , an edible, semi-aquatic herbaceous plant, is a known reservoir of various sesquiterpene lactones, including the germacranolide Enhydrin, as well as fluctuanin and fluctuandin.[1][2] Despite its established role as a source, specific quantitative yields of Enhydrin and its derivatives from E. fluctuans are not extensively documented in publicly available literature. Phytochemical screening of E. fluctuans has revealed the presence of a rich array of compounds, including alkaloids, tannins, saponins, terpenoids, and phenols.[3]

Smallanthus sonchifolius , or yacon, is a perennial herb native to the Andes, and its leaves are a well-documented source of Enhydrin and uvedalin.[4] The glandular trichomes on the leaf surfaces are particularly rich in these compounds.[4] Quantitative analyses have provided more precise measurements of Enhydrin content in yacon leaves, as detailed in the tables below.

Table 1: Quantitative Yield of Enhydrin and Uvedalin in Smallanthus sonchifolius (Yacon) Leaves
Plant MaterialCompoundConcentration (% of Dry Weight in Ethanolic Extract)Reference
Yacon Leaves (Ykal extract)Enhydrin1.67%[4]
Uvedalin0.88%[4]
Yacon Leaves (Ycin extract)Enhydrin1.26%[4]
Uvedalin0.56%[4]
Dried Yacon LeavesEnhydrin0.97%[5]
Table 2: Concentration of Enhydrin and Uvedalin in Fresh Smallanthus sonchifolius (Yacon) Leaves
Plant MaterialCompoundConcentration (mg/g of fresh material)Reference
Fresh Yacon LeavesEnhydrin0.74 mg/g[4]
Uvedalin0.21 mg/g[4]

Experimental Protocols: Extraction, Isolation, and Quantification

The methodologies for extracting and isolating Enhydrin and its derivatives are critical for obtaining pure compounds for research and drug development. The following protocols are based on established scientific literature.

Extraction and Isolation of Enhydrin and Uvedalin from Smallanthus sonchifolius Leaves

This protocol is adapted from a validated HPLC method for the quantification of Enhydrin and uvedalin.[4]

I. Rinse Extraction:

  • Weigh 100 g of dried and powdered yacon leaves.

  • Perform a rinse extraction by briefly washing the leaf powder with chloroform (B151607) at room temperature for approximately one minute. This method is particularly effective for extracting compounds located on the leaf's surface, such as in the glandular trichomes.[4]

  • Filter the resulting rinsate to remove solid plant material.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

II. Isolation by Freeze Crystallization and Preparative HPLC:

  • Dissolve the crude extract in a suitable solvent system.

  • Subject the solution to freeze crystallization at -20°C to precipitate and isolate Enhydrin and uvedalin.[4]

  • Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18 (150 mm × 7.8 mm, 5 µm)

    • Mobile Phase: Acetonitrile: water gradient[4]

    • The precise gradient conditions should be optimized based on the specific instrument and column used.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following HPLC method has been validated for the simultaneous quantification of Enhydrin and uvedalin in yacon leaf extracts.[4][6]

  • Column: C18 (250 × 4.6 mm, 5 µm)[4]

  • Mobile Phase: 60% water and 40% acetonitrile[4]

  • Flow Rate: 1 mL/min[4][6]

  • Detection: UV at 210 nm[4][6]

  • Analysis Time: 30 minutes[4][6]

Validation Parameters:

  • Linearity: The calibration curves for both Enhydrin and uvedalin should demonstrate a high coefficient of determination (R² > 0.9999).[4]

  • Limit of Detection (LOD):

    • Enhydrin: 0.52 µg/mL[4]

    • Uvedalin: 0.144 µg/mL[4]

  • Limit of Quantification (LOQ):

    • Enhydrin: 1.57 µg/mL[4]

    • Uvedalin: 0.436 µg/mL[4]

General Extraction from Enhydra fluctuans

While a detailed, validated protocol for the isolation of Enhydrin from E. fluctuans is not as readily available, general phytochemical extraction methods have been described.

  • Air-dry the plant material (leaves and stems) in the shade.

  • Grind the dried material into a coarse powder.

  • Perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, using a Soxhlet apparatus.

  • Concentrate the extracts under reduced pressure.

  • The methanolic extract is often a good candidate for further chromatographic separation to isolate sesquiterpene lactones.

Signaling Pathways and Mechanism of Action

Sesquiterpene lactones, including Enhydrin, are recognized for their potent anti-inflammatory properties.[7] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response. Enhydrin, in particular, has been shown to inhibit the NF-κB signaling pathway.[8]

Anti-inflammatory Signaling Pathway Inhibition by Sesquiterpene Lactones

The diagram below illustrates the inhibitory effects of sesquiterpene lactones on major pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT.

G Inhibition of Pro-inflammatory Signaling Pathways by Sesquiterpene Lactones cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_transcription Nuclear Transcription cluster_response Inflammatory Response cluster_inhibitor Inhibition by Sesquiterpene Lactones LPS LPS/Cytokines TLR4 TLR4/Cytokine Receptors LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade JAK_STAT_cascade JAK-STAT Cascade TLR4->JAK_STAT_cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Transcription Gene Transcription NFkB->Transcription translocates to nucleus MAPK_cascade->Transcription JAK_STAT_cascade->Transcription Inflammation Pro-inflammatory Cytokines & Mediators Transcription->Inflammation STL Enhydrin & Derivatives STL->IKK inhibition STL->NFkB inhibition STL->MAPK_cascade inhibition STL->JAK_STAT_cascade inhibition

Inhibition of Pro-inflammatory Signaling Pathways

The anticancer properties of flavonoids from Enhydra fluctuans have also been reported, suggesting the modulation of pathways related to cell proliferation and apoptosis.[9] However, the specific signaling pathways targeted by Enhydrin in cancer are an area requiring further investigation.

Conclusion

Enhydrin and its derivatives, sourced from Enhydra fluctuans and Smallanthus sonchifolius, represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide provides a foundational understanding for researchers, offering quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key signaling pathways involved in their mechanism of action. Further research, especially into the quantitative analysis of these compounds in Enhydra fluctuans and the elucidation of their full range of bioactivities and corresponding signaling pathways, will be instrumental in unlocking their full potential for drug development.

References

An In-Depth Technical Guide to Determining the Solubility of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocols and theoretical considerations for determining the solubility of Enhydrin chlorohydrin, a sesquiterpenoid derivative. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound and Solubility

This compound belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. The addition of a chlorohydrin functional group can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound in various solvents is a critical first step in preclinical development, influencing formulation strategies, bioavailability, and the design of subsequent toxicological and efficacy studies.

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical compounds, aqueous solubility is of primary importance, though solubility in organic solvents is also crucial for various stages of drug development, from synthesis and purification to the preparation of stock solutions for in vitro assays.

Predicted Solubility Profile of this compound

Based on the general characteristics of sesquiterpene lactones and chlorohydrins, a qualitative prediction of this compound's solubility can be made:

  • Aqueous Solubility: Sesquiterpene lactones themselves often exhibit low water solubility.[1] The presence of polar functional groups such as hydroxyls and esters can increase aqueous solubility. The chlorohydrin group (-CH(OH)-CH(Cl)-) contains a hydroxyl group, which can participate in hydrogen bonding with water, potentially increasing its aqueous solubility compared to the parent sesquiterpene. However, the overall large, hydrophobic carbon skeleton of the sesquiterpene will likely result in this compound being classified as poorly to moderately soluble in aqueous media.

  • Organic Solvent Solubility: Sesquiterpene lactones are generally soluble in polar organic solvents.[2] It is anticipated that this compound will be soluble in solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate.[3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities and temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

3.2. Detailed Experimental Procedure

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, ensure the pH is controlled and recorded.

  • Addition of Solute: Add an excess amount of this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.

  • Addition of Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[6]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Reporting: The solubility should be reported in units such as mg/mL or µg/mL.

Data Presentation

While specific data for this compound is not available, the following table structure should be used to report experimentally determined solubility values for clear and comparative analysis.

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Standard Deviation
Purified Water25Not ApplicableExperimental ValueExperimental Value
PBS257.4Experimental ValueExperimental Value
Ethanol25Not ApplicableExperimental ValueExperimental Value
DMSO25Not ApplicableExperimental ValueExperimental Value

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Add excess Enhydrin chlorohydrin to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove excess solid C->D E Dilute supernatant D->E F Quantify concentration via HPLC E->F

Shake-Flask Method Workflow

5.2. Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, as depicted in the diagram below.

G cluster_physicochemical Physicochemical Properties Solubility This compound Solubility Temperature Temperature Solubility->Temperature pH pH (Aqueous) Solubility->pH Solvent Solvent Polarity Solubility->Solvent Crystal Crystal Form Solubility->Crystal

Key Factors Affecting Solubility

References

In-Depth Technical Guide on Sesquiterpene Lactone Chlorohydrins: From Synthesis to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Within this class, sesquiterpene lactone chlorohydrins represent a unique and biologically significant subclass. These chlorinated compounds have garnered considerable attention for their potent cytotoxic and anti-inflammatory activities, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of sesquiterpene lactone chlorohydrins, detailing their biological activities with quantitative data, experimental protocols for their study, and the signaling pathways through which they exert their effects.

Biological Activities of Sesquiterpene Lactone Chlorohydrins

Sesquiterpene lactone chlorohydrins have demonstrated significant cytotoxic effects against various human tumor cell lines. Their biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules through a Michael-type addition.[1] Halogenation, in the form of a chlorohydrin moiety, can further enhance the bioactivity of these compounds.[1]

Cytotoxicity Data

The cytotoxic activity of several chlorinated guaiane-type sesquiterpene lactones has been evaluated against human leukemia (HL-60 and U-937), Bcl-2 overexpressing U-937, and melanoma (SK-MEL-1) cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

CompoundHL-60U-937U-937/Bcl-2SK-MEL-1
Chlorohyssopifolin A 2.5 ± 0.3 µM3.2 ± 0.5 µM4.1 ± 0.6 µM3.8 ± 0.4 µM
Chlorohyssopifolin B 12.3 ± 1.5 µM15.1 ± 2.1 µM18.2 ± 2.5 µM14.7 ± 1.9 µM
Chlorohyssopifolin C 4.5 ± 0.6 µM5.8 ± 0.8 µM6.9 ± 1.0 µM6.1 ± 0.7 µM
Chlorohyssopifolin D 3.1 ± 0.4 µM4.0 ± 0.6 µM5.2 ± 0.7 µM4.8 ± 0.5 µM
Chlorohyssopifolin E > 30 µM> 30 µM> 30 µM> 30 µM
Linichlorin A 3.9 ± 0.5 µM5.1 ± 0.7 µM6.2 ± 0.9 µM5.7 ± 0.6 µM
Linichlorin C 8.2 ± 1.1 µM10.5 ± 1.4 µM12.8 ± 1.7 µM11.3 ± 1.5 µM
11,13-Dihydrochlorohyssopifolin C > 30 µM> 30 µM> 30 µM> 30 µM

Data extracted from "Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells".[1]

Experimental Protocols

Isolation and Synthesis of Sesquiterpene Lactone Chlorohydrins

Isolation: Chlorinated guaianolides such as chlorohyssopifolins A-E and linichlorins A and C have been isolated from plants of the Centaurea genus.[1] A general procedure for the isolation of sesquiterpene lactones involves extraction of the plant material with a suitable solvent (e.g., dichloromethane), followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Semisynthesis: The semisynthesis of derivatives like 11,13-Dihydrochlorohyssopifolin C can be achieved from a related natural product. For instance, it was obtained from chlorohyssopifolin A through reduction with a Zn-Cu couple, followed by epoxide formation using AgNO3.[1]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the sesquiterpene lactone chlorohydrins and incubate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated using non-linear regression analysis.[1]

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the desired concentration of the compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Protocol:

  • After treatment with the sesquiterpene lactone chlorohydrin, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways

Sesquiterpene lactone chlorohydrins exert their biological effects by modulating key cellular signaling pathways, primarily inducing apoptosis and inhibiting pro-inflammatory responses.

Apoptosis Induction

Several chlorinated guaianolides, including chlorohyssopifolins A and D, and linichlorin A, have been shown to be potent inducers of apoptosis.[1] The mechanism of action is associated with the intrinsic apoptosis pathway.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome SL_Chlorohydrin Sesquiterpene Lactone Chlorohydrin Bax Bax (Pro-apoptotic) SL_Chlorohydrin->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) SL_Chlorohydrin->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactone chlorohydrins.

Inhibition of NF-κB Signaling

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the transcription factor NF-κB. This inhibition is thought to occur through the alkylation of cysteine residues on the p65 subunit of NF-κB.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα (Inactive) p50_p65 p50/p65 (Active) NFkB_complex->p50_p65 DNA DNA p50_p65->DNA Translocates to Nucleus and Binds SL_Chlorohydrin Sesquiterpene Lactone Chlorohydrin SL_Chlorohydrin->p50_p65 Inhibits DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactone chlorohydrins.

Conclusion

Sesquiterpene lactone chlorohydrins are a class of natural products with significant potential in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research. Their potent biological activities, coupled with an increasing understanding of their mechanisms of action, make them compelling subjects for further investigation. This guide provides a foundational understanding of these compounds, offering quantitative data and detailed protocols to aid researchers in their exploration of this promising area of natural product chemistry and pharmacology.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Enhydrin (B1240213) Chlorohydrin

Enhydrin chlorohydrin (CAS 38230-99-8) is a sesquiterpenoid with the chemical formula C23H29ClO10. It belongs to the broader class of sesquiterpene lactones (STLs), which are a diverse group of naturally occurring compounds, primarily found in the Asteraceae family of plants[1][2]. The parent compound, enhydrin, is a known constituent of plants such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans[3][4][5]. STLs are known for a wide range of biological activities, including anti-inflammatory and anti-tumor effects, which makes them of significant interest in drug development[1][6].

The chemical structure of STLs, often characterized by an α-methylene-γ-lactone moiety and other reactive functional groups like esters and epoxides, makes them susceptible to chemical degradation[7][8]. The addition of a chlorohydrin functional group to the enhydrin scaffold introduces further potential for reactivity and degradation. Understanding the stability and degradation pathways of this compound is therefore critical for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods[9][10][11]. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to produce degradation products that might be observed under normal storage conditions over a longer period[9].

Potential Degradation Pathways

Based on the typical reactivity of sesquiterpene lactones and related compounds, the following degradation pathways are plausible for this compound.

2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester and lactone functional groups. This compound possesses both, making it susceptible to degradation under acidic, basic, and neutral pH conditions.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the ester linkages and the γ-lactone ring are prone to hydrolysis. The chlorohydrin group may also undergo reactions, such as conversion to an epoxide or a diol.

  • Base-catalyzed hydrolysis: Saponification of the ester and lactone groups is expected to be a primary degradation pathway under basic conditions. The α,β-unsaturated nature of the lactone can also participate in Michael-type addition reactions with hydroxide (B78521) ions[12][13].

  • Neutral hydrolysis: Although slower, hydrolysis can also occur at neutral pH, particularly with elevated temperatures.

2.2 Oxidative Degradation

Oxidative stress is another critical factor in the degradation of complex organic molecules. The double bonds within the this compound structure are potential sites for oxidation.

  • Common oxidative agents used in forced degradation studies include hydrogen peroxide, which can lead to the formation of epoxides, diols, or cleavage of double bonds. The tertiary carbons and other electron-rich centers in the molecule can also be susceptible to oxidation.

2.3 Photolytic Degradation

Many complex organic molecules are sensitive to light. Photodegradation can lead to a variety of reactions, including isomerization, cyclization, and rearrangements.

  • A study on the sesquiterpene lactone, lactucin, demonstrated that UV irradiation led to its degradation via the addition of a water molecule across a double bond[14][15]. Similar photoreactions could be anticipated for this compound, particularly involving its conjugated systems and double bonds. The α-methylene-γ-lactone moiety is also known to be photoreactive[16].

2.4 Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • In the solid state, thermal degradation can lead to various reactions, including decarboxylation, dehydration, and rearrangements. A study on the STL absinthin (B1666480) showed it was stable in solution but degraded at room temperature in its solid form[17]. This underscores the importance of evaluating both solid-state and solution stability.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized methodologies for conducting forced degradation studies on this compound. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[11]. The primary analytical technique for monitoring these studies would be High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for the identification of degradation products, as STLs can be thermally labile[18][19][20].

3.1 General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

3.2 Hydrolysis

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the reaction.

    • Withdraw samples at appropriate time points (e.g., 0, 5, 15, 30, 60 minutes), as base hydrolysis can be rapid.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

    • Dilute with the mobile phase for HPLC analysis.

3.3 Oxidation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

3.4 Thermal Degradation

  • Solution:

    • Heat the stock solution at 70°C for 48 hours.

    • Withdraw samples at regular intervals.

    • Dilute with the mobile phase for HPLC analysis.

  • Solid State:

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to 70°C in a hot air oven for 7 days.

    • Withdraw samples at different time points, prepare solutions at a known concentration, and analyze by HPLC.

3.5 Photolytic Degradation

  • Expose the stock solution (in a quartz cuvette) and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after the exposure period.

3.6 Analytical Method

A stability-indicating HPLC method needs to be developed and validated. A typical starting point would be:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode for structural elucidation of degradation products.

Data Presentation

Quantitative data from these studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Time Temperature % Degradation No. of Degradants Remarks (e.g., Major Degradant Peak Area %)
0.1 M HCl 24 h 60°C Data Data Data
0.1 M NaOH 1 h RT Data Data Data
Water 48 h 60°C Data Data Data
3% H2O2 24 h RT Data Data Data
Thermal (Solid) 7 days 70°C Data Data Data
Thermal (Solution) 48 h 70°C Data Data Data
Photolytic (Solid) ICH Q1B RT Data Data Data
Photolytic (Solution) ICH Q1B RT Data Data Data

Data to be filled from experimental results.

Table 2: Chromatographic Data of this compound and its Degradation Products

Peak Retention Time (min) Relative Retention Time Peak Purity Mass (m/z)
This compound Data 1.00 Data Data
Degradant 1 Data Data Data Data
Degradant 2 Data Data Data Data
Degradant 3 Data Data Data Data

Data to be filled from experimental results.

Visualizations

5.1 Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (70°C, Solid/Solution) photo Photolytic (ICH Q1B) sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize if applicable hplc Stability-Indicating HPLC-UV Analysis sampling->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms stability Intrinsic Stability Profile hplc->stability pathway Degradation Pathway Elucidation lcms->pathway

Caption: General workflow for forced degradation studies.

5.2 Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound hydro_lactone Lactone Ring Opening parent->hydro_lactone H+/OH- hydro_ester Ester Hydrolysis parent->hydro_ester H+/OH- epoxidation Epoxidation of Double Bond parent->epoxidation H2O2 isomerization Isomerization parent->isomerization hv photo_adduct Photo-adduct with Solvent (e.g., H2O) parent->photo_adduct hv, H2O

Caption: Plausible degradation pathways for this compound.

Conclusion

This technical guide outlines a comprehensive strategy for investigating the stability and degradation pathways of this compound. While specific data for this molecule is currently unavailable, the principles of forced degradation and knowledge of the reactivity of sesquiterpene lactones provide a solid foundation for initiating such studies. The proposed experimental protocols, data presentation formats, and workflow diagrams serve as a practical starting point for researchers. The successful execution of these studies will be crucial for elucidating the intrinsic stability of this compound, identifying its potential degradation products, and developing a robust, stability-indicating analytical method essential for its future development as a pharmaceutical agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Enhydra fluctuans

This technical guide provides a comprehensive overview of the botanical, phytochemical, and pharmacological properties of Enhydra fluctuans Lour. It is designed to serve as a foundational resource for professionals in research, and drug discovery and development.

Introduction

Enhydra fluctuans Lour., commonly known as water cress or helencha, is a semi-aquatic, herbaceous plant from the Asteraceae family.[1][2] It is an edible plant that grows in tropical and subtropical regions, particularly in South and Southeast Asia, including India, Bangladesh, China, and Malaysia.[1][3][4] The plant thrives in marshy, wet environments like ditches, rice fields, and along water courses, from sea level up to elevations of 1,800 meters.[2][5][6]

1.1 Botanical Description Enhydra fluctuans is a prostrate, spreading herb that roots at its nodes.[1][2] Its stems are fleshy, hairy, and can grow to 30-60 cm or more in length.[1][2] The leaves are simple, sessile (stalkless), linear-oblong, typically 3 to 5 cm long, and have toothed margins.[2] The plant features small, white or greenish-white flowers borne in solitary heads in the leaf axils.[1][7] It reproduces both vegetatively through stem fragments and sexually via seeds.[1][6]

Traditional and Ethnomedicinal Uses

For centuries, E. fluctuans has been a staple in traditional medicine systems.

  • Inflammatory and Skin Conditions : The leaves are used to treat inflammation, skin diseases, and smallpox.[2][7] In the Philippines, crushed leaves are applied to herpetic eruptions.[6]

  • Nervous System : It is traditionally used for nervous system affections and leucoderma.[2]

  • Liver Ailments : The plant is considered beneficial for liver disorders.[1][8] Tribes in Meghalaya, India, consume the leaf juice for liver diseases.[7]

  • Digestive Health : It is used as a laxative and for treating biliousness.[2] Methanolic and aqueous extracts have shown antidiarrheal activity.[2][9]

  • Other Uses : The juice of the leaves is used as a demulcent in cases of gonorrhea, often mixed with milk.[1] It is also used to treat bronchitis.[2]

Phytochemical Composition

Enhydra fluctuans is a rich source of a wide array of bioactive compounds. Preliminary phytochemical screenings of various extracts have confirmed the presence of alkaloids, flavonoids, phenols, saponins, tannins, and terpenoids.[1][3][10]

Key identified compounds include:

  • Flavonoids : Baicalein (B1667712) 7-O-glucoside and baicalein 7-O-diglucoside have been isolated.[11][12] Flavonoids are believed to be major contributors to the plant's antioxidant, anti-inflammatory, and analgesic effects.[11][13][14]

  • Sesquiterpene Lactones : Enhydrin, a germacranolide, is a notable compound isolated from the plant.[4][7]

  • Steroids and Triterpenoids : The plant contains phytosterols, cholesterol, and myricyl alcohol.[2][7]

  • Phenolic Compounds : These are widely distributed in the plant and contribute significantly to its antioxidant capacity.[8][10]

  • Nutritional Components : It is also a valuable source of nutrients, including β-carotene, proteins, iron, calcium, and vitamin C.[1]

Pharmacological Activities

Scientific investigations have validated many of the traditional claims, revealing a broad spectrum of pharmacological activities.

4.1 Antioxidant Activity The antioxidant potential of E. fluctuans is well-documented and primarily attributed to its high concentration of phenolic and flavonoid compounds.[8][10][14] These compounds act as potent free radical scavengers.[14] Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have demonstrated significant radical scavenging activity, with the ethyl acetate (B1210297) fraction often showing the highest potency.[14] The plant's extracts also exhibit reducing power, further confirming their antioxidant capabilities.[14][15]

4.2 Anti-inflammatory Activity Extracts and isolated flavonoids from E. fluctuans have demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models.[11][16] The flavonoid-rich ethyl acetate fraction effectively reduced paw edema induced by carrageenan and histamine (B1213489) in rats.[3][11]

The proposed mechanism involves the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4][16][17] By inhibiting these enzymes, the plant's flavonoids can reduce the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

4.3 Analgesic Activity The analgesic properties of E. fluctuans have been confirmed in various animal models. Methanolic and ethanolic extracts significantly reduced pain responses in the acetic acid-induced writhing test and the hot plate method in mice.[9][13][18][19] This central and peripheral analgesic effect is likely mediated by the plant's flavonoid and phenolic constituents.[8][13]

4.4 Hepatoprotective Activity Traditionally used for liver ailments, E. fluctuans has shown considerable hepatoprotective effects against toxin-induced liver damage.[1][2] In studies involving carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, various extracts (petroleum ether, chloroform, and ethanol) significantly decreased the elevated levels of serum markers like SGOT and SGPT.[20] The ethanolic extract, in particular, showed a remarkable ability to preserve liver architecture, comparable to the standard drug silymarin.[20] The mechanism is thought to involve the inhibition of lipid peroxidation and the enhancement of the liver's enzymatic defense systems.[9]

4.5 Antimicrobial and Anthelmintic Activity The plant exhibits broad-spectrum antimicrobial activity. Leaf extracts are effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Micrococcus luteus.[2][21][22] It has also demonstrated anthelmintic properties.[23]

4.6 CNS Depressant Activity Studies on different fractions of the methanolic extract have indicated central nervous system (CNS) depressant activity, including sedative and anticonvulsant effects.[2][4]

4.7 Antidiabetic Activity E. fluctuans is used in some traditional practices for managing diabetes.[4][24] A 2019 study demonstrated that an extract at a dose of 200 mg/kg significantly reduced blood glucose levels in type-2 diabetic model rats, even in the presence of cadmium-induced toxicity.[24] This suggests a potent antihyperglycemic effect.[24]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

5.1 Plant Material Extraction (General Protocol)

  • Collection and Authentication : The aerial parts (leaves and stems) of E. fluctuans are collected from their natural habitat.[10] The plant material is authenticated by a botanist.[10]

  • Drying and Powdering : The collected plant parts are cleaned, shade-dried to prevent degradation of phytochemicals, and then ground into a coarse powder.[1]

  • Extraction :

    • Cold Maceration : The powder is soaked in a solvent (e.g., ethanol (B145695) or water) for a period of 3-7 days with occasional stirring. The mixture is then filtered, and the solvent is evaporated under reduced pressure or lyophilized to obtain the crude extract.[10]

    • Soxhlet Extraction : For continuous extraction, the powdered material is placed in a thimble within a Soxhlet apparatus and extracted with a solvent (e.g., ethanol, petroleum ether) for several hours.[1]

  • Fractionation (Solvent-Solvent Partitioning) : The crude extract (e.g., methanolic or ethanolic) is dissolved in a water/methanol (B129727) mixture and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[3][14]

5.2 In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Principle : This assay measures the ability of the plant extract to donate hydrogen atoms or electrons to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured by the decrease in absorbance at ~517 nm.[14]

  • Procedure :

    • A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

    • Various concentrations of the plant extract/fraction are added to a fixed volume of the DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the resulting solution is measured using a spectrophotometer at 517 nm.

    • Ascorbic acid or another known antioxidant is used as a positive control.[10]

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.[8][10]

5.3 In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

  • Principle : Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing). Analgesic compounds reduce the frequency of these writhes. This model is used to screen for peripheral analgesic activity.[8][18]

  • Procedure :

    • Mice are divided into groups (control, standard, and test groups receiving different doses of the extract).

    • The test groups are treated orally with the plant extract (e.g., 250 and 500 mg/kg body weight).[18] The standard group receives a known analgesic like diclofenac (B195802) sodium (e.g., 25 mg/kg).[8] The control group receives the vehicle.

    • After a set period (e.g., 30-60 minutes), all mice are injected intraperitoneally with 0.6% acetic acid.

    • Five minutes after the injection, the number of writhes for each mouse is counted over a 10-20 minute period.

    • The percentage of inhibition of writhing is calculated relative to the control group.[8]

5.4 In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

  • Principle : Sub-plantar injection of carrageenan into a rat's paw induces a localized, acute inflammation. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting paw edema.[11]

  • Procedure :

    • Rats are divided into control, standard, and test groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test groups are administered the plant extract or flavonoid fraction orally (e.g., 200 and 400 mg/kg).[11] The standard group receives a drug like indomethacin.

    • After 1 hour, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on Enhydra fluctuans.

Table 1: Percentage Yield of Enhydra fluctuans Extracts

Extract Type Solvent Extraction Method Yield (%) Reference
Ethanolic Ethanol Maceration 3.64 [10]

| Aqueous | Water | Maceration | 1.55 |[10] |

Table 2: Total Phenolic Content of Enhydra fluctuans Extracts

Extract/Fraction Method Result Reference
Ethanolic Extract Folin-Ciocalteu 60.67 ± 0.083 µg/ml GAE [10]
Aqueous Extract Folin-Ciocalteu 39.83 ± 0.083 µg/ml GAE [10]
Ethanolic Extract Folin-Ciocalteu 157 mg GAE/100 g dry powder [8]

| Ethyl Acetate Fraction | Folin-Ciocalteu | Highest among fractions |[25] |

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging)

Extract/Fraction IC50 Value (µg/ml) Reference
Ethanolic Extract 158.49 [10]
Aqueous Extract 43.65 [10]
Ethanolic Extract 197 [8]
Ethyl Acetate Fraction 23.4 [14]
Ascorbic Acid (Standard) 1.38 [10]

| Ascorbic Acid (Standard) | 18 |[8] |

Table 4: In Vivo Analgesic Activity (Acetic Acid Writhing Inhibition)

Extract/Fraction Dose (mg/kg) Inhibition (%) Reference
Methanolic Extract 250 25.43 [8]
Methanolic Extract 500 40.67 [8]
Total Flavonoids (TFEF) 200 27.05 [11][12]
Total Flavonoids (TFEF) 400 55.49 [11][12]

| Diclofenac Sodium (Std.) | 25 | 68.82 |[8] |

Table 5: Hepatoprotective Activity against CCl4-Induced Toxicity in Rats

Treatment Group Dose (mg/kg) SGOT (U/L) SGPT (U/L) Reference
Control - 78.50 ± 1.38 50.67 ± 1.28 [20]
CCl4 Toxic - 215.17 ± 2.14 190.50 ± 1.99 [20]
EEF + CCl4 200 95.33 ± 1.61 75.83 ± 1.40 [20]
Silymarin (Standard) 25 85.50 ± 1.38 65.33 ± 1.28 [20]

(EEF: Ethanolic Extract of E. fluctuans)

Table 6: Acute Toxicity Data

Extract Animal Model Parameter Result Reference
Ethanolic Extract Rats LD50 (Oral) > 2000 mg/kg [1][20]

| Ethanolic Extract | Zebrafish | LC50 (96 hr) | 200 mg/L |[26] |

Mechanisms of Action & Signaling Pathways

Visualizations of key processes and pathways are provided below to aid in understanding the plant's bioactivity.

G cluster_0 Plant Processing cluster_1 Extraction & Fractionation cluster_2 Analysis & Testing p1 Collection of Enhydra fluctuans (Aerial Parts) p2 Authentication p1->p2 p1->p2 p3 Drying & Powdering p2->p3 p2->p3 e1 Crude Extraction (e.g., Ethanol) p3->e1 e2 Solvent-Solvent Partitioning e1->e2 e1->e2 e3 Isolated Fractions (e.g., Ethyl Acetate) e2->e3 e2->e3 a1 Phytochemical Screening e3->a1 a2 Pharmacological Assays (In Vitro / In Vivo) a1->a2 a1->a2 a3 Data Analysis a2->a3 a2->a3 G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation Pain, Edema pgs->inflammation lts->inflammation ef Enhydra fluctuans (Flavonoids) ef->cox inhibits ef->lox inhibits G fr Free Radical (e.g., DPPH•) nfr Neutralized Radical (e.g., DPPH-H) fr->nfr ef E. fluctuans Antioxidant (e.g., Flavonoid-OH) ef->fr H• donation ox_ef Oxidized Antioxidant (Flavonoid-O•) ef->ox_ef

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enhydrin Chlorohydrin from Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of enhydrin (B1240213) chlorohydrin from enhydrin. Enhydrin, a sesquiterpene lactone containing an epoxide moiety, can undergo acid-catalyzed ring-opening of the epoxide to form the corresponding chlorohydrin.[1] This transformation is a valuable tool in medicinal chemistry and drug development, as the resulting chlorohydrin can serve as a versatile intermediate for further chemical modifications. The protocol described herein is based on established methods for the synthesis of chlorohydrins from epoxides and is adapted for the specific substrate, enhydrin.

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone isolated from plants of the genus Enhydra and Smallanthus.[2][3] It exhibits a range of biological activities and possesses a complex chemical structure, including a reactive epoxide ring.[2][4][5] The acid-catalyzed ring-opening of this epoxide with a chloride source, such as hydrochloric acid (HCl), yields enhydrin chlorohydrin.[1] This reaction introduces a hydroxyl group and a chlorine atom on adjacent carbons, providing a handle for diverse subsequent chemical transformations.[1] Such modifications are crucial in drug discovery for optimizing the pharmacological properties of lead compounds.

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolar Mass
Enhydrin [Image of Enhydrin chemical structure]C₂₃H₂₈O₁₀464.46 g/mol [4][5]
This compound [Image of this compound chemical structure]C₂₃H₂₉ClO₁₀500.92 g/mol

Note: The exact stereochemistry of the resulting chlorohydrin will depend on the reaction mechanism (SN1 vs. SN2 character) and the specific reaction conditions employed.[1]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • Enhydrin

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (HCl), concentrated or as a solution in a compatible solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve enhydrin (1.0 mmol) in anhydrous dichloromethane (20 mL).

    • Cool the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Reagent Addition:

    • Slowly add a stoichiometric amount of hydrochloric acid (1.0-1.2 mmol) to the chilled solution while stirring vigorously. The HCl can be added as a concentrated aqueous solution or as a solution in an organic solvent like diethyl ether or dioxane. The rate of addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (enhydrin).

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • The reaction is complete when the spot corresponding to enhydrin has disappeared.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases. This will neutralize the excess acid.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Filtration:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture to remove the drying agent.

  • Concentration and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the opening of the epoxide ring and the introduction of the hydroxyl and chloro groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the appearance of the hydroxyl stretch.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an acid-catalyzed ring-opening of the epoxide. The general mechanism is as follows:

  • Protonation of the Epoxide: The acid catalyst protonates the oxygen atom of the epoxide ring, making it a better leaving group.[1]

  • Nucleophilic Attack: A chloride ion (Cl⁻) then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack typically occurs from the backside, leading to an inversion of stereochemistry at the site of attack (SN2-like).[1] However, depending on the substitution pattern of the epoxide and the stability of the potential carbocation intermediates, an SN1-like mechanism may also contribute.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Enhydrin Enhydrin in Anhydrous DCM Reaction_Vessel Reaction at 0 °C Enhydrin->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Reaction Completion HCl Hydrochloric Acid HCl->Reaction_Vessel Extraction Extraction with DCM Quenching->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Enhydrin and its derivatives should be handled with care, as their toxicological properties may not be fully characterized.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching step with sodium bicarbonate should be performed slowly and carefully to control the release of carbon dioxide gas.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from enhydrin. This transformation provides a valuable intermediate for the development of new therapeutic agents based on the enhydrin scaffold. The protocol is straightforward and utilizes common laboratory reagents and techniques. As with any chemical synthesis, careful execution and monitoring are crucial for a successful outcome.

References

Application Notes and Protocols for the Isolation and Purification of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

A-1 Introduction

Enhydrin (B1240213) is a bioactive sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document provides a detailed protocol for the isolation and purification of enhydrin from yacon leaves, based on established methodologies. It is intended for researchers, scientists, and professionals in drug development.

Note on "Enhydrin Chlorohydrin": Publicly available scientific literature and databases do not contain specific information or established protocols for a compound named "this compound." The protocols detailed below are for the isolation and purification of Enhydrin . It is possible that "this compound" is a specific, non-naturally occurring derivative, and its synthesis would require a separate, specialized procedure not covered in this document.

A-2 Overview of the Isolation and Purification Strategy

The isolation of enhydrin from plant material typically involves a multi-step process that begins with extraction, followed by various chromatographic purification techniques. The general workflow is designed to efficiently separate enhydrin from a complex mixture of other plant metabolites like terpenoids, flavonoids, and phenolic compounds.[1]

Workflow Diagram

Workflow PlantMaterial Plant Material (e.g., Dried Yacon Leaves) Extraction Solvent Extraction PlantMaterial->Extraction Maceration or Sonication Filtration Filtration & Concentration Extraction->Filtration LiquidPartition Liquid-Liquid Partitioning Filtration->LiquidPartition ColumnChromatography Column Chromatography LiquidPartition->ColumnChromatography Initial Purification HPLC Preparative HPLC ColumnChromatography->HPLC High-Resolution Purification FinalProduct Pure Enhydrin HPLC->FinalProduct

Caption: General workflow for the isolation and purification of Enhydrin.

B-1 Experimental Protocols

B-1.1 Plant Material Preparation

Yacon leaves should be dried and ground into a fine powder to increase the surface area for efficient extraction.[2] A powder size of approximately 40 mesh is recommended.[2]

B-1.2 Extraction

The powdered leaf material is extracted using an appropriate solvent. Ethanol (B145695) is a commonly used solvent for extracting sesquiterpene lactones from yacon leaves.[2]

  • Protocol:

    • Macerate the dried leaf powder in 70% ethanol at a 1:10 (w/v) ratio.

    • Heat the mixture to 60°C for one hour with continuous stirring.[2]

    • After extraction, filter the mixture to separate the extract from the solid plant material.[2]

    • Concentrate the filtrate using a rotary evaporator to obtain a thick, crude extract.[2]

B-1.3 Liquid-Liquid Partitioning

This step aims to separate compounds based on their differential solubility in two immiscible liquid phases, which helps in the preliminary purification of the crude extract.

  • Protocol:

    • Dissolve the crude extract in a mixture of methanol (B129727) and water.

    • Perform successive extractions with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • The methanolic phase, containing the more polar sesquiterpene lactones, is retained for further purification.

B-1.4 Column Chromatography

Column chromatography is a crucial step for separating the components of the extract. Silica (B1680970) gel is a common stationary phase for the purification of sesquiterpene lactones.[3]

  • Protocol:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions containing enhydrin.

B-1.5 Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity enhydrin, preparative HPLC is the final and most effective purification step.[2]

  • Protocol:

    • Dissolve the pooled fractions from column chromatography in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.[2]

    • Use a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. A common mobile phase is 40% acetonitrile and 60% water.[2]

    • Set the flow rate to an appropriate level for the preparative column (e.g., 10-20 mL/min).

    • Monitor the elution at a wavelength of 210 nm.[2]

    • Collect the peak corresponding to enhydrin.

    • Evaporate the solvent to obtain the pure compound.

C-1 Data Presentation

Table 1: Summary of a Typical Purification Yield for Sesquiterpene Lactones from Plant Material.

Purification StepStarting Material (g)Product Weight (mg)Purity (%)
Crude Extraction750--
Liquid-Liquid Extraction---
Reversed-Phase Chromatography-642.3 ± 76.3 (DHLc)>95
175.3 ± 32.9 (Lc)>95

Data adapted from a study on the isolation of sesquiterpene lactones (DHLc and Lc) from Cichorium intybus L. roots, which provides a representative example of yields in a similar process.[4]

Table 2: HPLC Method Validation Parameters for Enhydrin Quantification.

ParameterResult
Linearity (R²)> 0.9999
Limit of Detection (LOD)0.52 µg/mL
Limit of Quantification (LOQ)1.57 µg/mL
Recovery (%)101.46
Repeatability (%RSD)0.30

Data from a validated HPLC method for the simultaneous determination of enhydrin and uvedalin.[2][5][6]

D-1 Signaling Pathway Visualization

While the direct signaling pathways of Enhydrin are a subject of ongoing research, related compounds like other sesquiterpene lactones have been shown to modulate inflammatory pathways. For illustrative purposes, a simplified diagram of a relevant signaling pathway that could be investigated for Enhydrin's mechanism of action is provided below. For instance, the anti-degranulation effect of some natural compounds involves the inhibition of Ca2+ influx through the downregulation of Syk/PLCγ and PI3K/Akt signaling pathways.[7]

Hypothetical Signaling Pathway Inhibition

SignalingPathway cluster_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Syk Syk FcεRI->Syk PLCγ PLCγ Syk->PLCγ PI3K PI3K Syk->PI3K Ca_influx Ca²⁺ Influx PLCγ->Ca_influx Akt Akt PI3K->Akt Akt->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Enhydrin Enhydrin (Hypothesized) Enhydrin->Syk Inhibition Enhydrin->PI3K Inhibition

Caption: Hypothetical inhibition of mast cell degranulation signaling by Enhydrin.

References

Mass Spectrometry Analysis of Enhydrin Chlorohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin chlorohydrin, a derivative of the sesquiterpene lactone enhydrin, holds significant interest for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies, quality control of natural product extracts, and drug development research.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects.[1][2][3] Enhydrin, a major sesquiterpene lactone found in plants of the Asteraceae family, and its derivatives are of particular interest to the scientific community.[3][4] Mass spectrometry, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC), is a powerful tool for the analysis of these compounds.[1][5][6] This is due to its ability to provide molecular weight information and structural details through fragmentation analysis.[7][8]

This application note details a robust UPLC-MS/MS method for the analysis of this compound, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from a biological matrix (e.g., plant material, plasma).

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • For plant material: Weigh 100 mg of homogenized sample into a microcentrifuge tube. Add 1 mL of methanol.

    • For plasma: To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris or precipitated proteins.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Dilution: The filtered extract may require further dilution with the initial mobile phase to fall within the linear range of the assay.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

LC Method:

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6][9]

  • Mobile Phase A: 0.1% formic acid in water.[6][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6][9]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][9]

  • MS Detection: Multiple Reaction Monitoring (MRM).[6]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

Data Presentation

Quantitative data for this compound analysis should be presented in a clear and structured format. The following tables provide examples of how to summarize key analytical parameters.

Table 1: Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺Fragment 13015
Fragment 23025
Internal Standard[M+H]⁺Fragment 13520

Note: The specific m/z values for the precursor and product ions would need to be determined experimentally.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% recovery)95 - 105%
Precision (% RSD)< 5%

Visualization of Experimental Workflow and Potential Signaling Pathway

To facilitate a clear understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Extraction with Methanol/Acetonitrile sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation filtration->uplc ms Tandem MS Detection (MRM) uplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_cell Cellular Response cluster_downstream Downstream Signaling cluster_outcome Biological Outcome enhydrin This compound receptor Cell Surface Receptor enhydrin->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression inflammation Inflammatory Response gene_expression->inflammation Modulation

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The UPLC-MS/MS method described provides a sensitive and selective approach for the analysis of this compound. This protocol can be adapted for various research applications, from the quality control of herbal medicines to in-depth pharmacokinetic and pharmacodynamic studies. The provided workflows and data presentation guidelines aim to support researchers in obtaining high-quality, reproducible results.

References

Application Note: Quantification of Enhydrin Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enhydrin (B1240213) is a sesquiterpene lactone found predominantly in the leaves of Smallanthus sonchifolius (yacon), a plant recognized for its traditional use in managing diabetes.[1] It is a major bioactive compound in yacon leaf extracts and is known for its hypoglycemic properties.[2] The quality control of yacon leaf extracts and products containing them necessitates a reliable analytical method for the quantification of enhydrin. This application note details a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate and precise quantification of enhydrin in ethanolic extracts of yacon leaves.

Experimental

This section outlines the necessary equipment, chemicals, and the detailed protocol for the quantification of enhydrin.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm pore size for sample filtration.

2. Chemicals and Reagents

  • Enhydrin reference standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Methanol (B129727): HPLC grade (for sample preparation).

  • Ethanol: For extraction.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of enhydrin.

ParameterCondition
Mobile Phase 60% Water and 40% Acetonitrile[3]
Column C18 (250 mm x 4.6 mm, 5 µm)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 210 nm[3]
Column Temperature Ambient or controlled at 30 °C
Injection Volume 20 µL
Run Time 30 minutes[3]

Protocols

1. Standard Solution Preparation

  • Accurately weigh a suitable amount of enhydrin reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.

2. Sample Preparation (Yacon Leaf Ethanolic Extract)

  • Accurately weigh the yacon leaf extract.

  • Dissolve the extract in a known volume of methanol.

  • The solution can be sonicated for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. The validation parameters are summarized in the table below.[3]

Validation ParameterResult for Enhydrin
Linearity (R²) > 0.9999[3]
Limit of Detection (LOD) 0.52 µg/mL[3]
Limit of Quantification (LOQ) 1.57 µg/mL[3]
Precision (%RSD) 0.30%[3]
Accuracy (% Recovery) 101.46%[3]

Results and Discussion

The HPLC method provides good separation of enhydrin from other components in yacon leaf extract. The method is linear, precise, and accurate, making it suitable for routine quality control analysis of yacon leaf extracts and their formulations.

Experimental Workflow

G HPLC Quantification Workflow for Enhydrin cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Yacon Leaf Extract) Sample_Prep->HPLC_Analysis Chromatogram Obtain Chromatogram HPLC_Analysis->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC quantification of Enhydrin.

Signaling Pathways

Enhydrin has demonstrated biological activities, including anti-diabetic and antibacterial effects. The following diagrams illustrate the proposed mechanisms of action.

Anti-Diabetic Mechanism of Enhydrin

Enhydrin contributes to the control of postprandial hyperglycemia by inhibiting the α-glucosidase enzyme in the small intestine.[2] This inhibition slows down the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream.

G Anti-Diabetic Mechanism of Enhydrin Carbohydrates Dietary Carbohydrates (e.g., Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Enhydrin Enhydrin Enhydrin->Alpha_Glucosidase Inhibition G Proposed Antibacterial Mechanism of Enhydrin cluster_bacterium Bacterial Cell Enhydrin Enhydrin Cell_Membrane Cell Membrane Disruption Enhydrin->Cell_Membrane Proposed Action Enzyme_Inhibition Inhibition of Essential Enzymes Enhydrin->Enzyme_Inhibition Proposed Action Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death

References

Application Notes and Protocols: Enhydrin Chlorohydrin as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enhydrin (B1240213) is a naturally occurring sesquiterpene lactone found in plants of the Smallanthus genus, notably in yacon leaves (Smallanthus sonchifolius).[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-diabetic and anti-parasitic properties.[1][2] Chemical probes are small molecules used to study biological systems, and the functionalization of natural products like enhydrin can yield powerful tools for target identification and mechanism-of-action studies.

This document provides detailed application notes and protocols for the proposed use of Enhydrin Chlorohydrin , a hypothetical derivative of enhydrin, as a chemical probe in cell biology. The introduction of a chlorohydrin moiety to the enhydrin scaffold would create a reactive handle, allowing for covalent modification of its biological targets. This would enable researchers to investigate its molecular interactions and downstream cellular effects with greater precision. While "this compound" as a specific compound is not yet described in the literature, its potential as a chemical probe is explored here based on the known bioactivity of enhydrin and the chemical reactivity of chlorohydrins.

Hypothetical Mechanism of Action

The chlorohydrin group is a versatile functional group that can react with nucleophilic residues on proteins, such as cysteine, lysine, and histidine, under physiological conditions. This reaction would result in the formation of a stable covalent bond between the enhydrin-derived probe and its target protein(s). This covalent labeling would allow for the enrichment and identification of these targets using proteomic techniques.

cluster_0 Cellular Environment Enhydrin_Chlorohydrin This compound Target_Protein Target Protein (with nucleophilic residue) Enhydrin_Chlorohydrin->Target_Protein Covalent Binding Covalent_Complex Covalently Labeled Target Protein Target_Protein->Covalent_Complex Downstream_Effects Modulation of Signaling Pathway Covalent_Complex->Downstream_Effects

Caption: Hypothetical mechanism of this compound as a covalent probe.

Data Presentation

The following tables summarize the known quantitative data for enhydrin and provide hypothetical parameters for the proposed this compound probe.

Table 1: Biological Activity of Enhydrin

ParameterValueOrganism/Cell LineReference
IC50 (Trypanosoma cruzi epimastigotes)0.35–0.60 µg/mlTrypanosoma cruzi[2]
Enhydrin content in yacon dry leaves0.97%Smallanthus sonchifolius[1]
Enhydrin content in yacon fresh leaves0.74 mg/gSmallanthus sonchifolius[1]

Table 2: Hypothetical Properties of this compound Probe

PropertyRecommended Value/RangeNotes
In vitro IC50 / Kd<100 nMPotency against the purified target protein.
Cellular EC50<1 µMOn-target activity in a cellular context.
Selectivity>30-fold vs. related family membersTo minimize off-target effects.
Recommended Concentration Range1 - 10 µMFor initial cell-based experiments.
Incubation Time1 - 4 hoursFor covalent labeling in cells.

Experimental Protocols

Here are detailed protocols for key experiments using this compound as a chemical probe.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., cancer cell line relevant to enhydrin's known activities)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Target Identification via Immunoprecipitation and Western Blotting

This protocol describes the enrichment and identification of proteins covalently labeled by this compound.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against a suspected target or a tag (if a tagged probe is used)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for 4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complex.

    • Wash the beads three times with wash buffer.

    • Elute the bound proteins using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using a chemiluminescent substrate.

Cell_Treatment 1. Treat cells with This compound Cell_Lysis 2. Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Immunoprecipitation 3. Immunoprecipitate target protein Cell_Lysis->Immunoprecipitation SDS_PAGE 4. Separate proteins by SDS-PAGE Immunoprecipitation->SDS_PAGE Western_Blot 5. Transfer to membrane and probe with antibody SDS_PAGE->Western_Blot Detection 6. Visualize labeled protein Western_Blot->Detection

Caption: Workflow for target identification using this compound.

Signaling Pathway Analysis

Enhydrin has been reported to have anti-diabetic effects, suggesting a potential role in modulating insulin (B600854) signaling or related metabolic pathways. The use of this compound could help elucidate the specific molecular targets within these pathways.

Enhydrin_Chlorohydrin This compound Target_Protein Putative Target Protein (e.g., Kinase, Receptor) Enhydrin_Chlorohydrin->Target_Protein Covalent Inhibition or Activation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Glucose Uptake) Signaling_Cascade->Cellular_Response

References

In Vitro Efficacy of Enhydrin: A Detailed Protocol for Antiparasitic and Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for novel therapeutic agents, this document provides detailed application notes and protocols for the in vitro assessment of Enhydrin, a sesquiterpene lactone with promising biological activities. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of natural products in treating infectious diseases.

It is important to note that initial literature searches for "Enhydrin chlorohydrin" did not yield specific results. Therefore, the following protocols are based on the available scientific data for Enhydrin.

Overview of Enhydrin's Biological Activity

Enhydrin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has demonstrated significant in vitro activity against various pathogens. This document focuses on its efficacy against the protozoan parasites Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively, and the bacterium Staphylococcus aureus, a common cause of skin and soft tissue infections.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of Enhydrin against the selected pathogens. This data provides a baseline for expected efficacy and aids in the design of further experimental work.

Table 1: Antiparasitic Activity of Enhydrin

Parasite SpeciesParasite StageIC₅₀ (µg/mL)
Trypanosoma cruziEpimastigote0.35 - 0.60
Leishmania mexicanaPromastigote0.42 - 0.54

Table 2: Antibacterial Activity of Enhydrin

Bacterial SpeciesAssayMIC (µg/mL)
Staphylococcus aureusBroth Microdilution750

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Enhydrin's antiparasitic and antibacterial activities.

In Vitro Antiparasitic Assays
  • Trypanosoma cruzi Epimastigotes: Culture epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.[1] Maintain parasites in the exponential growth phase for assays.

  • Leishmania mexicana Promastigotes: Culture promastigotes in RPMI-1640 medium supplemented with 10% FBS at 25°C.[2] Ensure parasites are in the logarithmic phase of growth before initiating experiments.

This protocol is adapted for a 96-well plate format to determine the 50% inhibitory concentration (IC₅₀) of Enhydrin.

  • Compound Preparation: Dissolve Enhydrin in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Prepare serial two-fold dilutions in the respective culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Plate Preparation: Add 100 µL of the diluted Enhydrin solutions to the wells of a 96-well microtiter plate. Include wells with medium and DMSO as negative controls and a reference drug (e.g., benznidazole (B1666585) for T. cruzi, amphotericin B for L. mexicana) as a positive control.

  • Parasite Inoculation: Adjust the parasite concentration to 1 x 10⁶ parasites/mL in their respective culture medium. Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at the appropriate temperature (28°C for T. cruzi, 25°C for L. mexicana) for 72 hours.

  • Quantification of Parasite Viability (Resazurin Assay):

    • Add 20 µL of resazurin (B115843) solution (0.15 mg/mL in PBS) to each well.

    • Incubate for an additional 4-6 hours.

    • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration of Enhydrin compared to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antibacterial Assay

This method is used to determine the lowest concentration of Enhydrin that inhibits the visible growth of Staphylococcus aureus.

  • Bacterial Strain: Use a standard strain of Staphylococcus aureus (e.g., ATCC 29213).

  • Inoculum Preparation: Culture S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of Enhydrin in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a concentration range (e.g., from 1000 µg/mL down to 7.8 µg/mL).

  • Assay Plate Preparation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted Enhydrin. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Enhydrin at which there is no visible turbidity (bacterial growth). The growth can also be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for Enhydrin's mechanism of action.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enhydrin_Stock Enhydrin Stock (in DMSO) Serial_Dilutions Serial Dilutions (in Culture Medium) Enhydrin_Stock->Serial_Dilutions Assay_Plate 96-well Plate Setup (Compound + Inoculum) Serial_Dilutions->Assay_Plate Parasite_Culture Parasite/Bacterial Culture (T. cruzi, L. mexicana, S. aureus) Inoculum_Prep Inoculum Preparation Parasite_Culture->Inoculum_Prep Inoculum_Prep->Assay_Plate Incubation Incubation (72h for parasites, 24h for bacteria) Assay_Plate->Incubation Viability_Assay Viability Assessment (Resazurin/Visual/OD600) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Fluorescence/OD Reading) Viability_Assay->Data_Acquisition IC50_MIC_Calc IC50/MIC Calculation Data_Acquisition->IC50_MIC_Calc Results Results IC50_MIC_Calc->Results

Caption: Experimental workflow for in vitro assays of Enhydrin.

signaling_pathway Enhydrin Enhydrin IKK IκB Kinase (IKK) Enhydrin->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Sequestration in Cytoplasm Nucleus Nucleus NFκB_p65_p50->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes

Caption: Hypothetical signaling pathway for Enhydrin's anti-inflammatory action.

Mechanism of Action

Sesquiterpene lactones, including Enhydrin, are known to exert their biological effects through various mechanisms. A prominent proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4][5][6] NF-κB is a key transcription factor involved in inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[3] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. Enhydrin is hypothesized to inhibit IKK, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3] This inhibition of the NF-κB pathway likely contributes to its observed antiparasitic and antimicrobial activities by modulating the host's inflammatory response and potentially directly affecting pathogen survival pathways.

Disclaimer: The information provided in this document is for research purposes only. The protocols described are general guidelines and may require optimization for specific laboratory conditions and research objectives.

References

Application Notes & Protocols: Analytical Standards for Enhydrin Chlorohydrin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and methodologies for the research and development of Enhydrin chlorohydrin.

1. Introduction to Enhydrin and this compound

Enhydrin is a naturally occurring sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Enhydra fluctuans and Smallanthus sonchifolius (yacon).[1][2][3] Sesquiterpene lactones are a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via a Michael addition mechanism.

This compound is a derivative of Enhydrin. Chlorohydrins are organic compounds that contain both a chlorine atom and a hydroxyl group on adjacent carbon atoms.[5][6][7] The synthesis of this compound is a strategy that can be employed to potentially modify its physicochemical properties and biological activity for drug development purposes.

2. Analytical Standards for this compound

The following table outlines the proposed analytical standards for the characterization of this compound for research purposes. These standards are crucial for ensuring the quality, consistency, and reliability of experimental results.

Parameter Specification Recommended Analytical Method
Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Purity (Chromatographic) ≥ 95.0%High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Assay 95.0% - 105.0%HPLC-UV, UPLC-MS/MS (using a qualified reference standard)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724), DMSOVisual Inspection
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents To be determined based on the synthetic processGas Chromatography-Mass Spectrometry (GC-MS)

3. Quantitative Data Summary

The following table summarizes the performance characteristics of an HPLC-UV method for the quantification of Enhydrin, which can serve as a benchmark for developing and validating a method for this compound.[1]

Analyte Matrix Linearity (R²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Recovery (%) Repeatability (%RSD)
EnhydrinYacon Leaf Extract> 0.99990.521.57101.460.30

4. Experimental Protocols

Due to the structural similarity to Enhydrin, HPLC-based methods are recommended for the analysis of this compound due to the low volatility and thermal instability common to sesquiterpene lactones.[8]

4.1. Protocol 1: Purity Determination and Assay by HPLC-UV

This protocol is adapted from established methods for the analysis of sesquiterpene lactones.[1][8]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • Gradient Program: 0-5 min, 30% A; 5-25 min, 30-70% A; 25-30 min, 70% A; 30-35 min, 70-30% A; 35-40 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Internal Standard (optional): Coumarin.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution to an appropriate concentration within the linear range of the method with the mobile phase.

4.2. Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS

This method is ideal for the analysis of this compound in complex biological matrices.[8]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions will need to be determined by direct infusion of an this compound standard.

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

4.3. Protocol 3: Structural Confirmation by NMR

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Experiments:

    • Acquire a ¹H-NMR spectrum to determine the proton environment.

    • Acquire a ¹³C-NMR spectrum to determine the carbon skeleton.

    • Perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule and confirm the structure.

5. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter nmr NMR dissolve->nmr dilute Dilute to Working Concentration filter->dilute hplc HPLC-UV / UPLC-MS/MS dilute->hplc purity Purity & Assay Calculation hplc->purity structure Structure Confirmation nmr->structure report Generate Report purity->report structure->report

Caption: General experimental workflow for the analysis of this compound.

michael_addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_outcome Biological Outcome enhydrin This compound (α,β-unsaturated carbonyl) reaction Michael Addition enhydrin->reaction protein Biological Nucleophile (e.g., Cysteine residue in a protein) protein->reaction adduct Covalent Adduct reaction->adduct outcome Modulation of Protein Function (e.g., Enzyme Inhibition) adduct->outcome

Caption: Proposed mechanism of action for this compound via Michael addition.

References

Application Notes and Protocols: Enhydrin Chlorohydrin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin (B1240213) is a naturally occurring sesquiterpene lactone found in plants of the Enhydra and Smallanthus genera.[1][2][3] Like many sesquiterpene lactones, enhydrin has demonstrated a range of biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines, as well as anti-parasitic properties.[1][3] The medicinal chemistry potential of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and other reactive functional groups within their complex structures.[4]

The introduction of a chlorohydrin moiety to a biologically active scaffold represents a promising strategy in drug discovery. Chlorohydrins can act as alkylating agents, potentially enhancing the reactivity of the parent molecule towards biological nucleophiles, such as amino acid residues in target proteins. This modification can lead to improved potency and a modified pharmacological profile.

These application notes provide a theoretical framework and practical protocols for the synthesis, characterization, and biological evaluation of Enhydrin chlorohydrin , a novel derivative of enhydrin, for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer agents.

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the reaction of enhydrin with a source of hypochlorous acid (HOCl). The double bond within the enhydrin structure provides a reactive site for the addition of chlorine and a hydroxyl group. A common method for this transformation involves the use of N-chlorosuccinimide (NCS) in the presence of water.

G Enhydrin Enhydrin Enhydrin_Chlorohydrin This compound Enhydrin->Enhydrin_Chlorohydrin Chlorohydrin Formation Reagents N-Chlorosuccinimide (NCS) Water (H2O) Reagents->Enhydrin_Chlorohydrin

Caption: Proposed synthesis of this compound.

Potential Medicinal Chemistry Applications

The introduction of the chlorohydrin functionality to the enhydrin scaffold is anticipated to enhance its cytotoxic and anti-proliferative activities. The primary hypothesized application is as an anti-cancer agent. The chlorohydrin group, being a reactive electrophile, could potentially alkylate key cellular targets, leading to cell cycle arrest and apoptosis.

Potential Mechanisms of Action:

  • Enhanced Alkylation: The chlorohydrin moiety may increase the alkylating potential of the molecule, targeting nucleophilic residues on proteins and DNA.

  • Inhibition of Key Signaling Pathways: Like other cytotoxic natural products, this compound may inhibit critical cancer-related signaling pathways, such as NF-κB or STAT3.

  • Induction of Apoptosis: The compound could trigger programmed cell death through either intrinsic or extrinsic apoptotic pathways.

Quantitative Data from Parent Compound and Related Sesquiterpene Lactones

The following table summarizes the reported cytotoxic activities of enhydrin and other related sesquiterpene lactones against various cancer cell lines. This data provides a baseline for evaluating the potential potency of this compound.

CompoundCell LineAssayActivity (IC50/GI50 in µM)Reference
EnhydrinCCRF-CEMNot Specified0.18[1]
EnhydrinHCT-116Not Specified1.12[1]
EnhydrinMDA-MB-231Not Specified0.84[1]
EnhydrinU251Not Specified0.96[1]
FluctuaninCCRF-CEMNot Specified0.23[1]
FluctuaninHCT-116Not Specified1.34[1]
FluctuaninMDA-MB-231Not Specified1.21[1]
FluctuaninU251Not Specified1.05[1]
FluctuadinCCRF-CEMNot Specified1.17[1]
FluctuadinHCT-116Not Specified17.34[1]
FluctuadinMDA-MB-231Not Specified12.56[1]
FluctuadinU251Not Specified10.29[1]
CumaninWiDrSRB>10[5]
HelenalinWiDrSRB0.22[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from enhydrin.

Materials:

Procedure:

  • Dissolve enhydrin (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v) in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Visualizations

G cluster_0 Synthesis and Purification cluster_1 Biological Evaluation Enhydrin Enhydrin Synthesis Synthesis Enhydrin->Synthesis React with NCS/H2O Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography Pure_Compound Pure_Compound Purification->Pure_Compound This compound Stock_Solution Stock_Solution Pure_Compound->Stock_Solution Dissolve in DMSO Characterization Characterization Pure_Compound->Characterization NMR, MS Cytotoxicity_Assay Cytotoxicity_Assay Stock_Solution->Cytotoxicity_Assay MTT or SRB Assay Data_Analysis Data_Analysis Cytotoxicity_Assay->Data_Analysis Calculate IC50 G Enhydrin_Chlorohydrin This compound IKK IKK Enhydrin_Chlorohydrin->IKK Inhibition Cell_Membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Pro-inflammatory and Anti-apoptotic Gene Expression Nucleus->Gene_Expression Transcription (Inhibited) Apoptosis Apoptosis Gene_Expression->Apoptosis Promotion of

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enhydrin Chlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a specific "Enhydrin chlorohydrin" is not described in the current scientific literature. Enhydrin is a complex sesquiterpene lactone, and its direct chlorohydrination is not a standard reported procedure. This guide provides general principles and troubleshooting for chlorohydrin synthesis that can be applied to complex alkenes, which may be analogous to Enhydrin. The experimental data and protocols are representative examples based on established chlorohydrin chemistry.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of dichlorinated by-products. What is the likely cause and how can I minimize it?

A1: The formation of dichlorinated by-products is a common issue in chlorohydrin synthesis, particularly when using hypochlorous acid (HOCl) generated in situ from chlorine gas and water.[1] This is often due to the presence of hydrochloric acid (HCl), which can react with the intermediate chloronium ion.[1]

Troubleshooting Steps:

  • Use Chloride-Free Hypochlorous Acid: Employing a pre-formed, concentrated aqueous solution of hypochlorous acid that is substantially free of chloride ions can significantly reduce the formation of these by-products.[1]

  • Neutralize HCl: If generating HOCl in situ, consider adding a base, such as sodium or calcium hydroxide (B78521), to neutralize the concurrently formed HCl.[1]

  • Control Reaction Temperature: Maintain a low reaction temperature (e.g., <5 °C) to improve the selectivity of the reaction.[1]

Q2: The yield of my desired chlorohydrin is consistently low. What factors should I investigate?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and competing side reactions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the alkene starting material is pure. The quality and concentration of the chlorinating agent are also critical. For instance, using a concentrated aqueous solution of HOCl (more than 10% by weight) has been shown to result in higher concentrations of the product chlorohydrin.[1]

  • Solvent System: The choice of solvent can impact the reaction. While some methods require an organic solvent, reactions in an aqueous medium can eliminate side reactions between the solvent and HOCl.[1]

  • Reaction Time and Temperature: Optimize both reaction time and temperature. Insufficient reaction time may lead to incomplete conversion, while prolonged times or high temperatures can promote by-product formation.

  • pH Control: The pH of the reaction mixture can influence the stability of the product and the rate of side reactions. Monitor and adjust the pH as needed.

Q3: I am observing poor regioselectivity in the chlorohydrination of an unsymmetrical alkene. How can I improve this?

A3: The regioselectivity of chlorohydrin formation is governed by the Markovnikov and anti-Markovnikov addition principles, influenced by both steric and electronic effects of the substituents on the alkene.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: Different reagents can offer varying degrees of regioselectivity. For example, the use of Lewis acids like SnCl₄ and TiCl₄ with a chloride source can enable selective and regiodivergent openings of intermediate phenonium ions.

  • Catalyst Selection: Certain catalysts can direct the regioselectivity. For instance, in epoxide ring-opening reactions to form chlorohydrins, the choice of catalyst is crucial.[2]

  • Protecting Groups: In complex molecules, consider using protecting groups to block reactive sites and direct the chlorohydrination to the desired double bond.

Data on Yield Improvement

The following tables provide representative data on how different factors can influence the yield and purity of a generic chlorohydrin synthesis.

Table 1: Effect of Hypochlorous Acid Source on By-product Formation

HOCl SourceDesired Chlorohydrin Yield (%)Dichlorinated By-product (%)
In situ generation (Cl₂ + H₂O)7510
In situ generation with NaOH neutralization854
Concentrated, chloride-free aqueous HOCl[1]92<1

Table 2: Influence of Reaction Temperature on Product Yield

Reaction Temperature (°C)Product Yield (%)
0-590
10-1582
20-2575

Experimental Protocols

Protocol 1: General Procedure for Chlorohydrin Synthesis from an Alkene using Concentrated HOCl
  • Reaction Setup: In a jacketed glass reactor equipped with a stirrer, thermometer, and addition funnel, cool the alkene substrate (1 equivalent) in an aqueous medium to <5 °C.[1]

  • Reagent Addition: Slowly add a concentrated aqueous solution of hypochlorous acid (32.5% by weight, 1.2 equivalents) dropwise over 15 minutes, ensuring the reaction temperature is maintained below 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 3-5 °C for an additional 15 minutes.[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, add a 50% sodium hydroxide solution to neutralize any remaining acid.[1]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Regioselective Ring Opening of an Epoxide to a Chlorohydrin
  • Reaction Setup: To a solution of the epoxide (1 equivalent) in a suitable solvent (e.g., acetonitrile), add triphenylphosphine (B44618) (1.1 equivalents) and trihaloisocyanuric acid (1.1 equivalents) at room temperature under a nitrogen atmosphere.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a short period.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude chlorohydrin by flash column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Alkene and Concentrated HOCl start->reagents setup Cool Reactor (<5°C) reagents->setup addition Slowly Add HOCl setup->addition stir Stir for 15 min addition->stir neutralize Neutralize with NaOH stir->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify Product extract->purify end End Product purify->end troubleshooting_yield cluster_investigate Initial Checks cluster_solutions Potential Solutions start Low Yield of This compound reagent_quality Check Reagent Purity (Alkene, HOCl) start->reagent_quality reaction_conditions Verify Temperature and Reaction Time start->reaction_conditions change_reagent Use Chloride-Free HOCl reagent_quality->change_reagent adjust_ph Control pH During Reaction reagent_quality->adjust_ph optimize_temp Lower Reaction Temperature (e.g., <5°C) reaction_conditions->optimize_temp optimize_time Optimize Reaction Time reaction_conditions->optimize_time end Improved Yield optimize_temp->end change_reagent->end adjust_ph->end optimize_time->end reaction_pathway cluster_main Desired Pathway cluster_side Side Reaction alkene Alkene (e.g., Enhydrin) chloronium Chloronium Ion Intermediate alkene->chloronium + Cl⁺ hocl HOCl hcl HCl chlorohydrin Chlorohydrin Product chloronium->chlorohydrin + H₂O dichloride Dichlorinated By-product chloronium->dichloride + Cl⁻ (from HCl)

References

Technical Support Center: Overcoming Solubility Challenges with Enhydrin Chlorohydrin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Enhydrin chlorohydrin in their experimental assays. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This common issue, often called "crashing out," can be addressed with several strategies:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, typically well below 1%, as higher concentrations can be cytotoxic.[1]

  • Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility more effectively than a single solvent.[1]

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes help maintain solubility.[1]

Q2: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?

A3: Other water-miscible organic solvents that can be tested include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent will depend on the specific compound and the tolerance of your experimental system. It is crucial to run a vehicle control to account for any effects of the solvent on the experiment.[1]

Q3: Can I use pH modification to improve the solubility of my compound?

A4: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.[1][2] For acidic compounds, increasing the pH may improve solubility, while for basic compounds, a lower pH might be beneficial.

Q4: I'm observing high variability in my IC50 values across replicate experiments. Could this be a solubility issue?

A1: High variability in IC50 values can stem from poor solubility.[3] If the compound precipitates out of solution, the effective concentration will be lower and inconsistent, leading to variable results.[3] Always ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay medium.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Symptom Possible Cause Suggested Action
Visible precipitate in stock solution Compound is not fully dissolved.Use physical methods such as gentle warming, vortexing, or sonication to aid dissolution.[2][3]
Precipitation occurs upon dilution into aqueous buffer The compound is "crashing out" of solution due to lower solubility in the aqueous environment.Optimize the final DMSO concentration to be as low as possible (typically <0.5%).[3] Consider using a co-solvent system or solubility-enhancing excipients like surfactants or cyclodextrins.[1]
Inconsistent or non-reproducible assay results Variability in the effective concentration of the compound due to precipitation.Prepare fresh working solutions for each experiment. Ensure the stock solution is fully dissolved and homogenous before each use.[1] Visually inspect for any signs of precipitation before use.
High background signal or assay artifacts Compound aggregation leading to non-specific interactions or light scattering.Visually inspect the solution for turbidity. Dynamic light scattering (DLS) can be used to detect aggregates.[1] Consider filtration of the final solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Organic Solvent

  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of the organic solvent (e.g., DMSO) required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity solvent to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer

  • Pre-warm Aqueous Buffer: Pre-warm the aqueous assay buffer or cell culture medium to 37°C.[1]

  • Prepare Intermediate Dilutions (if necessary): From your concentrated stock solution, prepare a series of intermediate dilutions in the pure organic solvent.

  • Add Stock to Buffer: While vortexing the pre-warmed aqueous buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

  • Final Mixing: Continue to mix the solution for another 30 seconds.

  • Final Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your assay.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Observed (e.g., precipitation, inconsistent results) check_solubility Review Solubility Data (Datasheet, Literature) start->check_solubility optimize_solvent Optimize Solvent System check_solubility->optimize_solvent physical_methods Apply Physical Dissolution Methods optimize_solvent->physical_methods solubility_enhancers Consider Solubility Enhancers physical_methods->solubility_enhancers final_check Visually Inspect Final Solution solubility_enhancers->final_check final_check->optimize_solvent Precipitate Observed proceed Proceed with Assay final_check->proceed No Precipitate fail Re-evaluate Formulation

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Experimental Workflow for Compound Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix 3. Mix Thoroughly (Vortex, Sonicate, Warm) dissolve->mix stock 4. Prepare Aliquoted Stock Solution (-20°C/-80°C) mix->stock dilute 5. Dilute Stock into Pre-warmed Aqueous Buffer stock->dilute final_solution 6. Final Assay Solution dilute->final_solution

Caption: Experimental workflow for preparing assay solutions.

References

Technical Support Center: Purification of Chlorohydrins and Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Enhydrin chlorohydrin" does not correspond to a widely recognized chemical compound in scientific literature. This guide addresses the distinct purification challenges associated with chlorohydrins (a class of reactive chemical compounds) and Enhydrin (a specific sesquiterpene lactone natural product). We presume that researchers are either working with a chlorohydrin derivative of Enhydrin or are facing purification challenges related to one of these compound types.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides solutions to common issues encountered during the purification of chlorohydrins and complex natural products like Enhydrin.

Section 1: Chlorohydrin Purification

Q1: My final chlorohydrin product is contaminated with unreacted starting materials and byproducts. How can I improve its purity?

A1: The choice of purification technique depends on the properties of your chlorohydrin and the impurities.[1] Common impurities include unreacted olefins, chlorinating agents, and dichloride byproducts.[2]

  • For volatile chlorohydrins (e.g., ethylene (B1197577) chlorohydrin, epichlorohydrin): Distillation is often effective, especially if there is a significant boiling point difference between the product and impurities.[1][3] For crude epichlorohydrin (B41342), azeotropic steam stripping can be an initial purification step.

  • For non-volatile chlorohydrins: Recrystallization is a powerful method for solid products.[4][5][6][7] The key is to find a solvent in which the chlorohydrin is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.

  • Different Polarity: If the chlorohydrin and impurities have different polarities, column chromatography is a versatile option.[1]

  • Acidic/Basic Impurities: An acid-base extraction can selectively remove acidic or basic impurities.[8]

Q2: I'm observing degradation of my chlorohydrin during purification. What can I do to minimize this?

A2: Chlorohydrins can be thermally labile and sensitive to pH.

  • Temperature Control: Avoid excessive heat during distillation or recrystallization. For distillation, consider vacuum distillation to lower the boiling point. When preparing chlorohydrins from glycerol, reaction temperatures are typically controlled between 80-120°C to manage reaction rate and stability.[2][3]

  • pH Control: The pH of the reaction and purification environment is crucial. For instance, in the synthesis of chlorohydrins from olefins, maintaining a pH greater than 6.0 can favor the desired reaction and increase yield. However, a pH above 10.0 might slow kinetics and increase byproduct formation.[9]

  • Minimize Reaction Time: In some continuous processes, such as the synthesis of epichlorohydrin, minimizing residence time (e.g., to around 15 seconds in a tubular reactor) can significantly reduce the formation of degradation byproducts.

Q3: How do I choose the best analytical method to check the purity of my chlorohydrin?

A3: Gas Chromatography (GC) is the most common and effective method for analyzing volatile chlorohydrins like ethylene chlorohydrin and epichlorohydrin.

  • GC-FID (Flame Ionization Detector): A robust method for general quantification.

  • GC-MS (Mass Spectrometry): Provides higher certainty in identification and can be used for trace-level analysis.[10] Headspace GC-MS (HS-GC-MS) is particularly useful as it avoids complex sample preparation and prevents contamination of the system by the sample matrix.[10]

  • GC-ECD (Electron Capture Detector): Offers high sensitivity for halogenated compounds.

Section 2: Enhydrin and Sesquiterpene Lactone Purification

Q1: What is the most efficient way to extract Enhydrin from yacon leaves (Smallanthus sonchifolius)?

A1: The extraction of Enhydrin, a sesquiterpene lactone, typically involves maceration with organic solvents. An optimized method involves shaking the plant material with 100% methanol (B129727) for one hour, followed by 30 minutes of sonication.[11] Another approach involves a quick rinse (1-2 minutes) of dried leaves with chloroform (B151607), followed by evaporation.[12] The stability of the compound is a concern, and it's recommended to use freshly powdered herbal material as a loss of about 20% of total sesquiterpenes was observed after 15-20 days.[11]

Q2: My crude extract contains a complex mixture of compounds. How can I isolate the Enhydrin?

A2: Isolating a single compound from a complex natural extract requires a multi-step approach, typically involving chromatography.

  • Initial Fractionation: Liquid-liquid partitioning is a good first step to separate compounds based on polarity. For a crude ethanol (B145695) extract, you can suspend it in water and partition it successively with petroleum ether (removes non-polar compounds), ethyl acetate (B1210297), and n-butanol.[13]

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for the final purification and quantification of sesquiterpene lactones like Enhydrin.[12][14] A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[12]

    • High-Speed Counter-Current Chromatography (HSCCC): This is an excellent technique for separating compounds from complex mixtures without a solid stationary phase, which can prevent adsorption and degradation of the sample. It is particularly useful for separating compounds with similar polarities.[15]

    • Column Chromatography: Traditional column chromatography over silica (B1680970) gel is used for initial purification, eluting with a gradient of solvents like hexane-ethyl acetate.[16]

Q3: I'm having trouble getting my purified Enhydrin to crystallize. What should I do?

A3: Crystallization can be challenging. If spontaneous crystallization does not occur upon cooling, several methods can be used to induce it:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The small glass particles can act as nucleation sites.[7]

  • Seeding: Add a single, pure crystal of the compound to the solution to initiate crystal growth.[7]

  • Reducing Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.[7]

  • Solvent System: Ensure you are using the correct solvent or a combination of solvents. For Enhydrin, dissolving the extract in methanol and storing it at -20°C for several days has been shown to produce crystals.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various purification and analysis experiments.

Table 1: Recovery and Purity Data for Sesquiterpene Lactone Purification by HSCCC

CompoundAmount from 540 mg n-butanol fractionPurity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.8 mg91.8%
Eupalinolide A17.9 mg97.9%
Eupalinolide B19.3 mg97.1%

Data from a study on sesquiterpenoid lactones from Eupatorium lindleyanum DC.[13]

Table 2: Analytical Parameters for Ethylene Chlorohydrin (ECH) Analysis

Analytical MethodRecovery RateLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-ECD (after derivatization)50-70%Not specifiedNot specified
Capillary GC-FID~75%Not specifiedNot specified
GC/MSNot specified20 µg/kg100 µg/kg
HS-GC/MS/MSNot specifiedNot specified5 ng/g (5 ppb)

Data compiled from various analytical studies on ethylene chlorohydrin.[10][17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Ethylene Chlorohydrin (ECH)

This protocol is adapted from a method for determining ECH in food matrices.[17]

  • Sample Preparation & Extraction:

    • Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate.

    • Homogenize for 1 minute using a high-speed blender.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (the ethyl acetate layer).

    • Repeat the extraction process on the residue with another 20 mL of ethyl acetate.

    • Combine the two supernatants.

  • Concentration:

    • Concentrate the combined extract in a rotary evaporator under vacuum to approximately 1 mL.

    • Transfer the concentrated extract to a 2 mL or 4 mL graduated vial.

    • Adjust the final volume with ethyl acetate as needed.

  • GC-MS Parameters:

    • System: Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu QP 2010).

    • Column: SupelcoWax-10 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injector Temperature: 220°C (splitless mode for 1 min).

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp: 3°C/min to 240°C.

      • Hold at 240°C for 10 min.

    • MS Detection: Electron Impact (EI) mode. Monitor characteristic ions for ECH (e.g., m/z 31 and 80).

Protocol 2: HPLC Purification and Quantification of Enhydrin

This protocol is based on a validated method for quantifying Enhydrin from yacon leaves.[12]

  • Extraction and Crystallization:

    • Rinse 100g of dried yacon leaves in chloroform for 1-2 minutes.

    • Filter the solution and evaporate it using a rotary evaporator to obtain a thick extract.

    • Dissolve the extract in 35 mL of methanol and slowly add 15 mL of distilled water.

    • Separate the precipitate that forms and evaporate the filtrate.

    • Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystallization.

    • Wash the obtained crystals three times with cold diethyl ether.

  • Preparative HPLC for Isolation:

    • System: Preparative High-Performance Liquid Chromatography system.

    • Column: C18 column (e.g., 150 x 7.8 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector.

    • Collect the fractions corresponding to the Enhydrin peak.

  • Analytical HPLC for Quantification:

    • System: Analytical HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: 60% water and 40% acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 210 nm.

    • Prepare a calibration curve using a purified Enhydrin standard to quantify the amount in the extracts.

Visualized Workflows

G General Purification Troubleshooting Workflow start Crude Product check_purity Assess Purity (TLC, GC, HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_product Pure Product is_pure->end_product Yes select_method Select Purification Method (See Diagram 2) is_pure->select_method No perform_purification Perform Purification (e.g., Recrystallization, Chromatography) select_method->perform_purification reassess Re-assess Purity perform_purification->reassess reassess->end_product Purity OK failed Purification Failed Re-evaluate Method reassess->failed Purity Not OK failed->select_method G Decision Tree for Purification Method Selection start Impure Compound state Is the compound solid? start->state solid_path Solid state->solid_path Yes liquid_path Liquid/Oil state->liquid_path No solubility Different solubility vs. impurities? solid_path->solubility boiling_point Boiling point difference > 50-70°C? liquid_path->boiling_point recrystallize Recrystallization solubility->recrystallize Yes polarity Different polarity vs. impurities? solubility->polarity No chromatography Column Chromatography (Normal or Reverse Phase) polarity->chromatography Yes acid_base Acidic or Basic? polarity->acid_base No boiling_point->polarity No distill Distillation (Atmospheric or Vacuum) boiling_point->distill Yes extraction Acid-Base Extraction acid_base->extraction Yes G Experimental Workflow for Enhydrin Purification start Dried Yacon Leaves extraction Solvent Extraction (e.g., Chloroform rinse or Methanol maceration) start->extraction evaporation1 Evaporation (Rotary Evaporator) extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partition Liquid-Liquid Partitioning (Optional, for complex extracts) crude_extract->partition crystallization Induce Crystallization (Methanol, -20°C) crude_extract->crystallization partition->crystallization crystals Crude Crystals crystallization->crystals hplc Preparative HPLC (C18, Acetonitrile/Water) crystals->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation2 Evaporation pooling->evaporation2 final_product Pure Enhydrin evaporation2->final_product

References

Preventing the degradation of Enhydrin chlorohydrin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhydrin Chlorohydrin

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive during storage?

This compound is presumed to be a chlorinated derivative of Enhydrin, a natural sesquiterpene lactone. Its sensitivity likely arises from two key structural features:

  • The Sesquiterpene Lactone Core: These structures can be thermolabile and are often sensitive to acidic and basic conditions, which can cause hydrolysis of the lactone ring or other ester groups.[1][2]

  • The Chlorohydrin Moiety: Chlorohydrins are susceptible to hydrolysis (especially under basic conditions, which can convert them to epoxides) and other degradation pathways.

The combination of these functional groups makes the molecule prone to degradation from moisture, pH extremes, light, and heat.

Q2: What are the ideal storage conditions for solid this compound?

To maximize shelf-life, solid this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C. One study on the sesquiterpene lactone absinthin (B1666480) showed it was stable for up to 6 months when stored as a solid at -35°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and exposure to atmospheric moisture.[4]

  • Light: Protect from light by using amber vials or storing containers in the dark. UV irradiation has been shown to degrade sesquiterpene lactones.[5][6]

  • Container: Use tightly sealed, high-quality glass vials with secure caps (B75204) to prevent moisture ingress.[4]

Q3: How should I store this compound in solution?

Storing in solution is generally not recommended for the long term. If short-term storage is necessary:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile (B52724), acetone, ethyl acetate). Avoid protic solvents like methanol (B129727) or water, which can participate in hydrolysis.

  • Concentration: Prepare solutions fresh for each experiment. If storage is unavoidable, keep concentrations as high as practically possible to minimize solvent-mediated degradation.

  • Conditions: Store solutions under the same conditions as the solid material: frozen (-20°C or -80°C), under an inert atmosphere, and protected from light.

Q4: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on storage conditions. Under ideal solid-state conditions (frozen, dark, inert atmosphere), the compound may be stable for months to years. In solution, the stability is significantly reduced and should be determined experimentally, as it could be on the order of hours to days. Regular purity checks are essential.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Solid compound has changed color (e.g., turned yellow/brown). 1. Oxidation due to air exposure.2. Light-induced degradation.3. Thermal degradation from improper storage temperature.1. Discard the vial and use a fresh, properly stored sample.2. Re-evaluate storage protocol: ensure vials are purged with inert gas and stored in the dark at ≤ -20°C.3. Perform a purity check (HPLC, LC-MS) to assess the extent of degradation.
A new, more polar spot appears on TLC analysis of the sample. 1. Hydrolysis of the chlorohydrin or lactone ring to form more polar acids or diols.1. This indicates moisture contamination. Review handling procedures to ensure anhydrous conditions.[7]2. Use freshly opened anhydrous solvents for all manipulations.3. Consider preparing solutions in a glovebox or under a positive pressure of inert gas.[8]
Reduced biological activity or inconsistent experimental results. 1. Significant degradation of the active compound.2. Formation of degradation products that may interfere with the assay.1. Immediately perform a purity analysis on the stock material being used.2. Prepare fresh solutions from a new vial of solid compound for every experiment.3. Conduct a forced degradation study (see Protocol 1) to understand the compound's stability profile under your experimental conditions.
Precipitate forms in a solution that was previously clear. 1. The compound has degraded into a less soluble product.2. The solution was stored at a low temperature, causing the compound to fall out of solution.1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If it does not redissolve, it is likely a degradant. The solution should be discarded.3. Analyze the precipitate and supernatant separately by LC-MS to identify the cause.

Data Presentation: Stability Under Stress Conditions

Forced degradation studies are essential to understand a compound's stability.[9][10][11] The following table represents hypothetical data from such a study to illustrate how results can be structured. An actual study should be performed to determine the specific degradation profile of this compound. The goal is typically to achieve 5-20% degradation to ensure that stability-indicating analytical methods can be developed.[12][13]

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acidic (0.1 M HCl in 50% ACN/H₂O)24 h60°C15%Diol, Hydrolyzed Lactone
Basic (0.01 M NaOH in 50% ACN/H₂O)2 h25°C25%Epoxide, Hydrolyzed Lactone
Oxidative (3% H₂O₂ in 50% ACN/H₂O)24 h25°C10%Oxidized derivatives
Thermal (Solid)72 h80°C8%Isomers, Elimination products
Photolytic (Solid, UV Lamp)48 h25°C18%Photodegradation adducts

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD detector and/or a mass spectrometer (LC-MS)[14]

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated temperature chamber, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Control Sample: Dilute the stock solution with 50:50 ACN:water to a final concentration of 0.1 mg/mL. This is the T=0 control.

  • Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Dilute to 10 mL with water. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with NaOH before injection.

  • Basic Degradation: Mix 1 mL of stock solution with 1 mL of 0.02 M NaOH. Dilute to 10 mL with water. Keep at room temperature (25°C). Withdraw aliquots at 30 min, 2, and 4 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Dilute to 10 mL with water. Keep at room temperature (25°C), protected from light. Withdraw aliquots at 8, 24, and 48 hours.

  • Thermal Degradation: Place a small amount of solid compound in a clear glass vial in a temperature chamber at 80°C for 72 hours. Dissolve in ACN for analysis.

  • Photolytic Degradation: Expose solid compound in a photostability chamber to UV light. Sample after 24 and 48 hours and dissolve in ACN for analysis.

  • Analysis:

    • Analyze all samples by HPLC. A typical starting method would be a gradient from 30% to 90% ACN in water (with 0.1% formic acid) over 20 minutes.

    • Monitor at a relevant wavelength (e.g., 210 nm).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

    • Use LC-MS to obtain mass information on the new peaks to help identify degradation products.

Visualizations

Hypothetical Degradation Pathways

G cluster_main cluster_paths EC This compound (Starting Material) Epoxide Epoxide Derivative EC->Epoxide  Base (OH⁻) -HCl Diol Diol Derivative EC->Diol  Acid (H₃O⁺) -HCl Lactone_Hydrolysis Ring-Opened Carboxylic Acid EC->Lactone_Hydrolysis  Acid or Base +H₂O Epoxide->Diol  Acid (H₃O⁺)

Caption: Potential degradation pathways for this compound under hydrolytic conditions.

Experimental Workflow for Stability Testing

G A Prepare 1 mg/mL Stock Solution in ACN B Aliquot Stock for Different Stress Conditions A->B C Acid (HCl, 60°C) B->C D Base (NaOH, 25°C) B->D E Oxidation (H₂O₂, 25°C) B->E F Heat (Solid, 80°C) B->F G Light (Solid, UV) B->G H Sample at Multiple Time Points C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute for Analysis H->I J Analyze by HPLC / LC-MS I->J K Determine % Degradation & Identify Products J->K G Start Purity Issue Detected? (e.g., new HPLC peak) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage Yes StorageOK Storage OK? CheckStorage->StorageOK CheckHandling Review Handling Procedures (Solvents, Glassware) HandlingOK Handling OK? CheckHandling->HandlingOK StorageOK->CheckHandling Yes FixStorage Action: Improve Storage (Lower Temp, Inert Gas, Dark) StorageOK->FixStorage No FixHandling Action: Use Anhydrous Technique (Dry Solvents/Glassware) HandlingOK->FixHandling No NewVial Action: Use a New Vial of Compound HandlingOK->NewVial Yes

References

Enhydrin Chlorohydrin Mass Spectrometry Fragmentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enhydrin chlorohydrin and encountering issues with mass spectrometry fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the predicted molecular structure and weight of this compound?

Enhydrin is a sesquiterpene lactone with the molecular formula C23H28O10.[1][2][3] A chlorohydrin is formed by the addition of hypochlorous acid (HOCl) across a double bond.[4][5] Given the structure of Enhydrin, this addition would result in a new molecular formula of C23H29ClO11. The predicted molecular weights are summarized below.

CompoundMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)
EnhydrinC23H28O10464.1683464.45
This compoundC23H29ClO11516.1398516.90

Q2: Why do I see two molecular ion peaks (M+ and M+2) in my mass spectrum?

The presence of a peak at M+2 is a characteristic isotopic signature for a compound containing a single chlorine atom.[6] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of about 3:1.[6][7]

Q3: What are the common fragmentation pathways for a chlorohydrin?

Chlorohydrins can undergo several common fragmentation reactions in a mass spectrometer.[8][9] These include:

  • Loss of a chlorine radical (•Cl): This is a common pathway for alkyl halides.[8][9]

  • Loss of a water molecule (H₂O): Dehydration is a frequent fragmentation pathway for alcohols.[9]

  • Loss of hydrogen chloride (HCl): This is a characteristic rearrangement for some chloroalkanes.[8]

  • Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl or chloro group.[9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Problem: Poor or No Signal Intensity

If you are observing weak or no peaks in your mass spectrum, it can be difficult to identify or quantify your compound.[10] Several factors could be responsible.

  • Possible Cause 1: Sample Concentration

    • Solution: Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong signal. Conversely, a highly concentrated sample can cause ion suppression.[10]

  • Possible Cause 2: Inefficient Ionization

    • Solution: The choice of ionization technique (e.g., ESI, APCI) significantly impacts signal intensity.[10] Experiment with different ionization methods and polarities (positive vs. negative ion mode) to optimize the signal for this compound.

  • Possible Cause 3: Instrument Not Tuned or Calibrated

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[10][11] This includes checking the ion source, mass analyzer, and detector settings.

Problem: Inaccurate Mass Measurement

Accurate mass determination is critical for confirming the elemental composition of your molecule.

  • Possible Cause 1: Lack of Calibration

    • Solution: Perform a mass calibration using an appropriate standard immediately before your sample run. Incorrect or infrequent calibration is a common source of mass errors.[10]

  • Possible Cause 2: Instrument Contamination or Drift

    • Solution: Ensure your mass spectrometer is well-maintained. Contaminants in the ion source or mass analyzer can affect mass accuracy.[10] If you observe a consistent mass drift, the instrument may require service.

Problem: Broad or Tailing Peaks

Poor peak shape can make it difficult to resolve compounds and obtain accurate quantification.

  • Possible Cause 1: Chromatographic Issues

    • Solution: If using LC-MS, optimize your chromatographic conditions. Peak tailing or broadening can be caused by a contaminated column, inappropriate mobile phase, or an unsuitable gradient.[10][12]

  • Possible Cause 2: Ion Source Conditions

    • Solution: Adjusting ion source parameters, such as gas flows and temperatures, can sometimes improve peak shape.[10][11] Harsh source conditions can sometimes lead to peak broadening.

Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions for this compound based on common fragmentation mechanisms of sesquiterpene lactones and chlorohydrins.

m/z (for ³⁵Cl)Proposed FragmentNeutral LossFragmentation Pathway
498.1293[M - H₂O]⁺H₂ODehydration (loss of hydroxyl group and a proton)
481.1659[M - Cl]⁺•ClHomolytic cleavage of the C-Cl bond
480.1578[M - HCl]⁺HClElimination of hydrogen chloride
471.1237[M - H₂O - C₂H₃O]⁺H₂O, C₂H₃ODehydration followed by loss of an acetyl group
453.1132[M - H₂O - C₂H₃O - H₂O]⁺2x H₂O, C₂H₃OFurther dehydration of the m/z 471 fragment

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Solvent Selection: Dissolve the this compound sample in a high-purity solvent that is compatible with your LC mobile phase (e.g., methanol, acetonitrile).

  • Stock Solution: Prepare a stock solution at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Injection: Inject the filtered sample into the LC-MS system.

Visualizations

The following diagrams illustrate logical workflows and chemical processes relevant to the analysis of this compound.

troubleshooting_workflow start Problem Encountered (e.g., No Signal, Poor Peak Shape) check_sample 1. Verify Sample - Concentration Correct? - Degradation Possible? - Correct Vial Position? start->check_sample check_lc 2. Check LC System - Mobile Phase Correct? - Pressure Stable? - Column Integrity OK? check_sample->check_lc resolved Problem Resolved check_sample->resolved Issue Found check_ms 3. Check MS Settings - Correct Ionization Mode? - Source Parameters Optimal? - Full Scan or SIM? check_lc->check_ms check_lc->resolved Issue Found tune_cal 4. Tune & Calibrate - Perform Instrument Tune - Run Mass Calibration check_ms->tune_cal check_ms->resolved Issue Found clean_source 5. Maintenance - Clean Ion Source - Check for Leaks tune_cal->clean_source Still Issues tune_cal->resolved clean_source->resolved After Maintenance

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

fragmentation_pathway M This compound [M]⁺˙ m/z = 516 F1 [M - H₂O]⁺˙ m/z = 498 M->F1 - H₂O F2 [M - Cl]⁺ m/z = 481 M->F2 - •Cl F3 [M - HCl]⁺˙ m/z = 480 M->F3 - HCl F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Primary fragmentation pathways for this compound.

References

Technical Support Center: Optimization of HPLC Separation for Enhydrin Chlorohydrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Enhydrin chlorohydrin isomers. Given the high polarity and structural similarity of these isomers, achieving optimal separation can be challenging. This document provides detailed troubleshooting advice, a foundational experimental protocol, and guidance on stability testing.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the method development for separating this compound isomers.

Q1: I am seeing poor or no resolution between the chlorohydrin isomer peaks. What should I do?

A1: Poor resolution is the most common challenge when separating structurally similar isomers.[1] The primary cause is insufficient selectivity of the HPLC system.

  • Probable Causes & Solutions:

    • Inappropriate Stationary Phase: A standard C18 column may not provide enough selectivity. Diastereomers have different physical properties and can often be separated on achiral columns, but enantiomers require a chiral stationary phase (CSP).[2]

      • Recommendation: Screen different column chemistries. Consider a phenyl-hexyl or a polar-embedded group column for achiral separations. For enantiomeric pairs, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a good starting point for chiral separations.[3]

    • Suboptimal Mobile Phase: The choice and ratio of organic solvent are critical for resolution.[4]

      • Recommendation: If using acetonitrile, try switching to methanol (B129727) or vice-versa, as this can significantly alter selectivity.[1] Fine-tune the organic-to-aqueous ratio. For these polar compounds, a lower percentage of organic modifier may be necessary to increase retention and improve separation.[5]

    • Incorrect pH: If the isomers have ionizable groups, mobile phase pH can dramatically affect retention and selectivity.

      • Recommendation: Adjust and buffer the mobile phase pH. A good starting point is to work at a pH at least 2 units away from the pKa of the analytes.[6]

    • Temperature: Column temperature affects the thermodynamics of the separation and can influence selectivity, sometimes in unpredictable ways.[7]

      • Recommendation: Systematically evaluate the effect of column temperature. Try running at a lower temperature (e.g., 15-25°C), which often enhances chiral recognition, and a higher temperature (e.g., 40-50°C) to improve efficiency and alter selectivity.[8][9][10]

Q2: My peaks are tailing significantly. What is causing this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or other system issues.

  • Probable Causes & Solutions:

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with polar functional groups on your molecules, causing tailing.

      • Recommendation: Use a lower pH mobile phase (e.g., pH 2.5-3.5 with TFA or formic acid) to suppress silanol activity. Alternatively, use a base-deactivated or end-capped column.[11]

    • Column Contamination: Strongly retained impurities from previous injections can bind to the column head, causing active sites that lead to tailing.

      • Recommendation: Implement a robust column washing protocol between runs. Use a guard column to protect the analytical column.[12]

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[12]

Q3: I am observing split or shoulder peaks for a single isomer standard. What is the issue?

A3: This suggests that the analyte is experiencing two different environments as it travels through the system.[13]

  • Probable Causes & Solutions:

    • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak splitting.

      • Recommendation: First, try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using an in-line filter and guard column can prevent this.[11]

    • Co-elution: The "split peak" may actually be two closely eluting, unresolved isomers.

      • Recommendation: Refer to the solutions for Q1 . Modify the mobile phase composition, temperature, or column chemistry to improve selectivity.[1]

    • Sample Overload: Injecting too high a concentration can lead to peak distortion that appears as a split or shoulder.

      • Recommendation: Dilute the sample and re-inject. If the peak shape improves, sample overload was the likely cause.[13]

Experimental Protocols

This section provides a starting point for developing a robust HPLC method. Optimization will be required based on the specific isomers and available equipment.

1. Recommended Starting HPLC Method

This protocol is a hypothetical starting point for method development, based on methods for related sesquiterpene lactones and general principles for separating polar isomers.[14][15]

ParameterRecommendationRationale & Optimization Notes
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and DAD/UV or MS detector.A stable and reliable system is crucial for reproducible results.
Column Option A (Achiral): Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)Option B (Chiral): Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Option A is for diastereomer separation. The phenyl-hexyl phase offers alternative selectivity to C18 for polar compounds. Option B is for enantiomeric separation. Polysaccharide-based columns are highly versatile.[16]
Mobile Phase Option A (Reversed-Phase): A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolOption B (Normal-Phase): A: n-HexaneB: Isopropanol (IPA)Start with a gradient to scout for elution times. For Option A, try a gradient of 10-50% B over 30 minutes. For Option B, try 5-30% B.[3]
Flow Rate 0.8 - 1.0 mL/minLower flow rates can sometimes improve resolution for difficult chiral separations.[7]
Column Temp. 30 °COptimize between 15 °C and 50 °C. Temperature is a powerful tool for changing selectivity.[17]
Detection DAD/UV at 210 nmEnhydrin and related structures absorb at low UV wavelengths.[18] If available, MS provides mass information for peak identification.
Injection Vol. 5 µLKeep volume low to prevent band broadening. Ensure sample is fully dissolved.[12]
Sample Diluent Initial Mobile Phase CompositionTo ensure good peak shape.
2. Sample Preparation and Stability Assessment

This compound isomers may be generated during forced degradation studies or be present as impurities. It is crucial to handle samples appropriately and understand their stability.

  • Sample Preparation: Dissolve the sample material in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation: To understand degradation pathways and ensure the analytical method is "stability-indicating," perform forced degradation studies as recommended by ICH guidelines Q1A(R2).[19][20] This is particularly important as chlorohydrins can form under acidic hydrolytic conditions.

Stress ConditionSuggested ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursTo assess degradation in acidic conditions and potentially generate chlorohydrin isomers.[21]
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo test susceptibility to oxidation.
Thermal 80 °C for 48 hours (solid state)To assess heat stability.
Photolytic ICH Q1B recommended light exposure (solid & solution)To assess light sensitivity.
Visualized Workflows
Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a systematic approach to diagnosing and solving poor peak resolution.

G cluster_0 Troubleshooting Poor Resolution Start Poor Peak Resolution (Co-elution or Broadening) CheckSystem 1. Check System Suitability (Pressure, Baseline, Peak Shape of Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System (Check for leaks, degas mobile phase, flush system) SystemOK->FixSystem No OptimizeMethod 2. Optimize Method Parameters SystemOK->OptimizeMethod Yes FixSystem->Start ChangeMP A. Modify Mobile Phase (Change organic solvent, adjust %B, change pH) OptimizeMethod->ChangeMP ChangeTemp B. Adjust Temperature (Test lower and higher temperatures) ChangeMP->ChangeTemp ChangeColumn C. Change Column (Try different stationary phase, e.g., Phenyl-Hexyl or Chiral) ChangeTemp->ChangeColumn Result Resolution Improved? ChangeColumn->Result End Method Optimized Result->End Yes Reassess Re-evaluate Problem Result->Reassess No Reassess->OptimizeMethod

Caption: A decision tree for systematically troubleshooting poor HPLC peak resolution.

General Experimental Workflow

This diagram illustrates the overall process from sample handling to final data analysis.

G cluster_1 Experimental Workflow Prep 1. Sample Preparation (Weighing, Dissolving, Filtering) Stability 2. Forced Degradation (Optional) (Acid, Base, Oxidative, Thermal, Photo) Prep->Stability HPLC 3. HPLC Analysis (Method Setup, Sequence Run) Prep->HPLC Direct Analysis Stability->HPLC Integration 4. Data Processing (Peak Integration, Resolution Calculation) HPLC->Integration Report 5. Analysis & Reporting (Method Validation, Summary Report) Integration->Report

Caption: A flowchart outlining the general experimental workflow for HPLC analysis.

References

Technical Support Center: Enhydrin Chlorohydrin NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to acquiring high-quality NMR spectra of Enhydrin chlorohydrin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal-to-noise ratio in the 1H NMR spectrum of my this compound sample?

A low signal-to-noise ratio can be due to several factors, including a low sample concentration, insufficient number of scans, or poor shimming of the instrument. For complex molecules like sesquiterpene lactones, it is crucial to optimize these parameters.

Q2: My NMR peaks for this compound are broad. What could be the cause?

Peak broadening can be caused by poor sample solubility, the presence of paramagnetic impurities, or chemical exchange phenomena. The molecular structure of this compound may also contribute to this if it undergoes conformational changes on the NMR timescale.

Q3: What is the best deuterated solvent for this compound?

The choice of solvent is critical for obtaining a good NMR spectrum. While Chloroform-d (CDCl₃) is a common starting point for many organic molecules, its ability to dissolve this compound may vary.[1] If solubility is an issue, more polar solvents like Acetone-d₆, Acetonitrile-d₃, or Dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered.[2]

Q4: How can I confirm the presence of hydroxyl (-OH) or other exchangeable protons in my this compound spectrum?

To identify exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[2]

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise Ratio

Question: What steps should I take to improve a weak NMR signal for this compound?

Answer:

  • Increase Sample Concentration: If possible, increase the concentration of your sample in the NMR tube. A higher concentration will lead to a stronger signal.

  • Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise ratio by a factor of approximately 1.4. For 13C NMR, which has a much lower natural abundance, a significantly higher number of scans is typically required compared to 1H NMR.[3][4]

  • Check Instrument Shimming: Poor shimming of the magnetic field will result in distorted peak shapes and reduced signal intensity. Ensure the instrument is properly shimmed before acquiring your spectrum.

  • Use a Higher Field Instrument: If available, using an NMR spectrometer with a higher magnetic field strength will improve signal dispersion and sensitivity.

Issue 2: Peak Broadening

Question: How can I resolve broad peaks in the NMR spectrum of this compound?

Answer:

  • Improve Solubility: Broad peaks can be a sign of poor solubility. Try a different deuterated solvent or a mixture of solvents to fully dissolve your sample.[2] Gentle heating of the sample may also improve solubility, but be cautious of potential degradation of this compound.

  • Remove Paramagnetic Impurities: Paramagnetic metals, even at trace levels, can cause significant peak broadening. If you suspect contamination, consider purifying your sample further.

  • Variable Temperature NMR: If the broadening is due to conformational exchange, acquiring the spectrum at different temperatures can be informative. At higher temperatures, the exchange rate may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, you may be able to resolve the individual conformers.

Issue 3: Solvent Selection and Residual Peaks

Question: I am having trouble dissolving my this compound sample and am seeing confusing solvent peaks. What should I do?

Answer:

  • Systematic Solvent Screening: Start with a common solvent like CDCl₃. If the sample does not dissolve, incrementally try more polar solvents. Refer to the table below for common NMR solvents and their properties.

  • Identify Residual Solvent Peaks: Every deuterated solvent will have a small residual peak from the non-deuterated isotopomer. It is important to know the chemical shift of these peaks to avoid mistaking them for signals from your compound.[5] The water peak (H₂O or HOD) is also commonly observed and its position can vary with the solvent.[6]

Data Presentation

Table 1: Common Deuterated Solvents for NMR Spectroscopy

Solvent1H Residual Peak (ppm)13C Residual Peak (ppm)Notes
Chloroform-d (CDCl₃)7.2677.16A good starting point for many organic compounds.[1]
Acetone-d₆2.0529.84, 206.26A more polar aprotic solvent.
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52A highly polar aprotic solvent, good for dissolving polar compounds.[1]
Methanol-d₄3.31, 4.87 (OH)49.05A polar protic solvent.
Acetonitrile-d₃1.941.32, 118.26A polar aprotic solvent with a wide chemical shift window.
Water-d₂ (D₂O)4.79-For highly polar or water-soluble compounds.

Note: Chemical shifts can vary slightly depending on the instrument, temperature, and concentration.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Poor NMR Signal

The following diagram illustrates a logical workflow for addressing common issues encountered during NMR analysis of this compound.

Troubleshooting_Workflow start Poor NMR Signal (Low S/N, Broad Peaks) check_concentration Is sample concentration adequate? start->check_concentration increase_concentration Increase Concentration check_concentration->increase_concentration No check_scans Are the number of scans sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase Number of Scans check_scans->increase_scans No check_solubility Is the sample fully dissolved? check_scans->check_solubility Yes increase_scans->check_solubility change_solvent Try a Different Deuterated Solvent check_solubility->change_solvent No check_shimming Is the shimming optimal? check_solubility->check_shimming Yes good_spectrum High-Quality Spectrum change_solvent->good_spectrum reshim Re-shim the Magnet check_shimming->reshim No consider_impurities Consider Paramagnetic Impurities or Conformational Exchange check_shimming->consider_impurities Yes reshim->good_spectrum purify Purify Sample Further consider_impurities->purify Impurities Suspected vt_nmr Run Variable Temperature (VT) NMR consider_impurities->vt_nmr Exchange Suspected consider_impurities->good_spectrum If resolved purify->good_spectrum vt_nmr->good_spectrum

Caption: Troubleshooting workflow for poor NMR signal.

References

Technical Support Center: Enhydrin Chlorohydrin Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Enhydrin chlorohydrin" is not found in the scientific literature. This technical support guide assumes the user is referring to ethylene (B1197577) chlorohydrin (also known as 2-chloroethanol), a common and structurally related chemical. All information provided herein pertains to ethylene chlorohydrin.

This resource provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of ethylene chlorohydrin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for ethylene chlorohydrin in aqueous solutions like cell culture media?

A1: In aqueous solutions, ethylene chlorohydrin primarily undergoes hydrolysis to form ethylene glycol and hydrochloric acid.[1] This reaction is dependent on temperature and pH.

Q2: What factors can influence the stability of ethylene chlorohydrin in my experiments?

A2: The stability of ethylene chlorohydrin can be affected by several factors:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • pH: The rate of hydrolysis is influenced by the pH of the medium.

  • Media Components: While specific reactions with media components are not well-documented, the complex composition of cell culture media could potentially influence stability.

  • Cellular Metabolism: If used in cell-based assays, ethylene chlorohydrin can be metabolized by cells. The primary and most toxic metabolite is chloroacetaldehyde (B151913).[2]

Q3: What is the expected half-life of ethylene chlorohydrin in cell culture media?

Q4: How does cellular metabolism affect the compound's activity and stability?

A4: The toxicity of ethylene chlorohydrin is largely attributed to its metabolic conversion to chloroacetaldehyde.[2][3] This metabolite is a reactive aldehyde that can induce oxidative stress, deplete glutathione, inhibit key enzymes, and disrupt cellular calcium homeostasis, ultimately leading to cytotoxicity.[2][3][4] Therefore, in cell-based assays, the observed effects may be due to the metabolite rather than the parent compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound activity over time. 1. Hydrolysis: The compound is degrading into ethylene glycol, which is less active. 2. Cellular Metabolism: The compound is being converted to other metabolites.1. Perform a time-course stability study in your specific cell culture medium without cells to quantify the rate of hydrolysis. 2. Consider preparing fresh solutions for long-term experiments or replenishing the media at regular intervals.
Inconsistent results between experiments. 1. Variable pH: Fluctuations in the pH of the cell culture medium can alter the rate of hydrolysis. 2. Inconsistent Storage: Improper storage of stock solutions can lead to degradation before use.1. Ensure the cell culture medium is properly buffered and monitor the pH throughout the experiment. 2. Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles.
Higher than expected cytotoxicity. 1. Metabolism to Chloroacetaldehyde: The observed toxicity is due to the highly reactive metabolite, chloroacetaldehyde.[2][3]1. Be aware that the cytotoxic effects are likely mediated by the metabolite. 2. Consider using inhibitors of alcohol dehydrogenase if you need to study the effects of the parent compound, though this may have off-target effects.

Data Presentation

Table 1: Summary of Factors Affecting Ethylene Chlorohydrin Stability

Factor Effect on Stability Mechanism Reference
Temperature Decreases stability with increasing temperature.Accelerates the rate of chemical reactions, including hydrolysis.[1]
pH Stability is pH-dependent; hydrolysis can be catalyzed by both acid and base.The rate of hydrolysis of chlorohydrins is influenced by H+ and OH- concentrations.[5][6][7]
Cellular Metabolism In the presence of cells, stability is reduced.Enzymatic conversion to chloroacetaldehyde and subsequent metabolites.[2][3]

Experimental Protocols

Protocol for Assessing the Stability of Ethylene Chlorohydrin in Cell Culture Media

This protocol provides a general framework for determining the stability of ethylene chlorohydrin in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Ethylene chlorohydrin

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Sterile microcentrifuge tubes or 96-well plates

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of ethylene chlorohydrin (e.g., 100 mM) in a suitable solvent like water or PBS.

  • Prepare Working Solution: Dilute the stock solution in the desired cell culture medium (and a control buffer like PBS) to the final working concentration to be tested (e.g., 100 µM).

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Incubate at 37°C in a cell culture incubator (with 5% CO₂ if the medium is bicarbonate-buffered).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be processed immediately after preparation.

  • Sample Processing: For each time point, mix an aliquot of the sample (e.g., 100 µL) with an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated material.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC method to quantify the remaining concentration of ethylene chlorohydrin.

  • Data Analysis: Calculate the percentage of ethylene chlorohydrin remaining at each time point relative to the 0-hour sample. The half-life (t₁/₂) can then be determined by plotting the natural log of the concentration versus time.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (100 mM in PBS) working Prepare Working Solution (100 µM in Media/PBS) stock->working Dilute incubate Incubate at 37°C working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling process Process Samples (Acetonitrile Precipitation) sampling->process hplc HPLC Analysis process->hplc data Data Analysis (% Remaining, Half-life) hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathways ECH Ethylene Chlorohydrin EG Ethylene Glycol ECH->EG Hydrolysis (H₂O) HCl Hydrochloric Acid ECH->HCl Hydrolysis (H₂O) CAA Chloroacetaldehyde ECH->CAA Cellular Metabolism (e.g., Alcohol Dehydrogenase) Metabolites Further Metabolites (e.g., Chloroacetic Acid) CAA->Metabolites Cellular Metabolism

Caption: Degradation and metabolic pathways.

signaling_pathway cluster_effects Intracellular Effects of CAA cluster_outcome Cellular Outcome ECH Ethylene Chlorohydrin (in extracellular space) CAA Metabolite: Chloroacetaldehyde (CAA) ECH->CAA Metabolism Cell Cell Membrane ROS ↑ Reactive Oxygen Species (Oxidative Stress) CAA->ROS GSH ↓ Glutathione (GSH) Depletion CAA->GSH Mito Mitochondrial Dysfunction (Inhibition of Complex I) CAA->Mito GAPDH Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) CAA->GAPDH Ca ↑ Intracellular Ca²⁺ (Inhibition of Na⁺/Ca²⁺ Exchanger) CAA->Ca Necrosis Necrotic Cell Death ROS->Necrosis GSH->Necrosis ATP ↓ ATP Production Mito->ATP GAPDH->ATP Ca->Necrosis ATP->Necrosis

References

Technical Support Center: Refining Dosage Calculations for In Vivo Studies with Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are starting our first in vivo study with Enhydrin chlorohydrin and have no prior data. How do we determine a starting dose?

A1: When there is no existing literature on a compound, a dose-finding study is crucial. A common approach is to start with a literature review for compounds with similar structures or targets. If no analogs exist, a pilot study to determine the Maximum Tolerated Dose (MTD) is recommended. This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.[1][2]

Q2: What are the critical parameters to consider when formulating this compound for in vivo administration?

A2: Before administration, you must consider the compound's physicochemical properties. Key parameters include:

  • Solubility: Determine a suitable vehicle in which the compound is soluble and non-toxic. Common vehicles include saline, PBS, and solutions with small amounts of DMSO or cyclodextrins. A vehicle-only control group is essential to rule out toxicity from the formulation itself.[3][4]

  • pH: The pH of the formulation should be close to physiological (~7.4) to avoid irritation and tissue damage, especially for subcutaneous or intramuscular injections.[4]

  • Sterility: The formulation must be sterile for parenteral routes of administration.[4]

Q3: We are observing high variability in our results between animals in the same dose group. What could be the cause?

A3: High variability can stem from several factors:

  • Inconsistent Administration: Ensure that the dosing technique (e.g., oral gavage, intravenous injection) is consistent across all animals and technicians.

  • Animal Health and Husbandry: Differences in animal age, weight, health status, and housing conditions can contribute to variability.

  • Formulation Issues: If the compound is not fully dissolved and forms a suspension, it may not be homogenously administered. Ensure thorough mixing before each administration.

  • Biological Variability: Inherent biological differences between animals can lead to varied responses. Increasing the number of animals per group can help to mitigate this.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Animal Toxicity or Mortality at Low Doses

  • Possible Cause: The vehicle used for formulation may be toxic.

    • Solution: Always include a control group that receives only the vehicle to assess its toxicity. If the vehicle is the issue, explore more biocompatible alternatives.[3][4]

  • Possible Cause: The compound may have a steep dose-response curve or unexpected off-target effects.

    • Solution: Conduct a more detailed dose-range finding study with smaller dose escalations to better define the toxicity profile.

Issue 2: Lack of Efficacy at Doses Approaching the MTD

  • Possible Cause: The compound may have poor bioavailability via the chosen route of administration.

    • Solution: Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This may reveal that a different route of administration is needed.

  • Possible Cause: The compound is not active in the chosen in vivo model.

    • Solution: Re-verify the compound's activity with a relevant in vitro assay before proceeding with further in vivo experiments.[3]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign 3-5 animals per group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

    • The dose escalation scheme should be based on any available in vitro data or information from similar compounds.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.[2]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.[2]

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model and Groups: Use the same animal model as in the efficacy studies. Assign at least 3 animals per time point.

  • Dosing: Administer a single dose of this compound at a dose level expected to be efficacious and well-tolerated.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+2.5None observed
1050/5+1.8None observed
3050/5-3.2Mild lethargy
10052/5-18.5Severe lethargy, ruffled fur
30055/5-25.0Severe lethargy, ataxia

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Intravenous (IV)1012500.0835002.5
Oral (PO)304501.028003.0

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Assessment cluster_invivo In Vivo Studies In_Vitro_Assay In Vitro Assay (Target Validation) Formulation Formulation Development (Solubility, pH, Sterility) In_Vitro_Assay->Formulation Compound Ready MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Optimized Formulation PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Safe Dose Range Efficacy_Study Efficacy Study (Dose-Response) MTD_Study->Efficacy_Study Safe Dose Range PK_Study->Efficacy_Study Dosing Regimen

Caption: Experimental workflow for in vivo studies of a novel compound.

hypothetical_signaling_pathway cluster_cell Target Cell Enhydrin Enhydrin Chlorohydrin Receptor Cell Surface Receptor Enhydrin->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (e.g., Apoptosis) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Enhydrin vs. Chlorinated Sesquiterpene Lactones: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel anticancer agents, sesquiterpene lactones, a diverse group of natural products, have shown significant promise. Among these, enhydrin (B1240213), isolated from Enhydra fluctuans, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] The addition of a chlorine atom to the sesquiterpene lactone structure is hypothesized to potentially enhance cytotoxic activity. This guide provides a comparative analysis of the cytotoxicity of enhydrin against that of several chlorinated sesquiterpene lactones, based on available experimental data.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for enhydrin and a selection of chlorinated guaianolide-type sesquiterpene lactones against various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Enhydrin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia1.39 ± 0.11
HCT-116Colon Carcinoma1.52 ± 0.14
MDA-MB-231Breast Adenocarcinoma2.16 ± 0.23
U251Glioblastoma1.78 ± 0.08
MRC-5Normal Lung Fibroblasts1.85 ± 0.12

Data extracted from Nguyen et al., 2019.[1]

Table 2: Cytotoxicity (IC50) of Chlorinated Guaianolide Sesquiterpene Lactones against Human Cancer Cell Lines

CompoundHL-60 (Leukemia)U-937 (Leukemia)U-937/Bcl-2 (Leukemia)SK-MEL-1 (Melanoma)
Chlorohyssopifolin A 2.5 ± 0.3 µM1.8 ± 0.2 µM2.1 ± 0.3 µM3.5 ± 0.4 µM
Chlorohyssopifolin C 3.8 ± 0.5 µM2.9 ± 0.4 µM3.5 ± 0.5 µM4.8 ± 0.6 µM
Chlorohyssopifolin D 1.9 ± 0.2 µM1.5 ± 0.2 µM1.8 ± 0.2 µM2.8 ± 0.3 µM
Linichlorin A 4.5 ± 0.6 µM3.5 ± 0.4 µM4.1 ± 0.5 µM5.9 ± 0.7 µM

Data extracted from Estévez-Sarmiento et al., 2020.[2][3]

Experimental Protocols

The following are summaries of the methodologies used to obtain the cytotoxicity data presented above.

Cytotoxicity Assay for Enhydrin (MTT Assay)

The anti-proliferative activity of enhydrin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (CCRF-CEM, HCT-116, MDA-MB-231, U251) and normal MRC-5 cells were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of enhydrin.

  • Incubation: The plates were incubated for a further 72 hours.

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay for Chlorinated Guaianolides (MTT Assay)

A similar MTT assay was employed to determine the growth-inhibitory effects of the chlorinated guaianolides.[2][3]

  • Cell Culture: Human leukemia (HL-60, U-937, U-937/Bcl-2) and melanoma (SK-MEL-1) cell lines were cultured in appropriate media.

  • Compound Exposure: Cells were incubated with increasing concentrations of the chlorinated guaianolides for 72 hours.

  • MTT Assay: The MTT dye-reduction assay was performed to determine cell viability.

  • Data Analysis: IC50 values were determined by nonlinear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Determination

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add Varying Concentrations of Test Compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Caption: General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway of Apoptosis Induced by Sesquiterpene Lactones

Studies on chlorinated guaianolides suggest that their cytotoxic mechanism involves the induction of apoptosis.[2][3] This process is often mediated by the intrinsic mitochondrial pathway.

G cluster_trigger Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stl Chlorinated Sesquiterpene Lactone bax Bax Activation stl->bax bak Bak Activation stl->bak cytochrome_c Cytochrome c Release bax->cytochrome_c bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by chlorinated sesquiterpene lactones.

References

Enhydrin vs. Other Sesquiterpene Lactones: A Comparative Guide on Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of enhydrin (B1240213) and other prominent sesquiterpene lactones. The information is compiled from experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds. While the primary focus of this guide is on enhydrin, data for other well-researched sesquiterpene lactones such as parthenolide, costunolide, and dehydrocostus lactone are included to provide a broader context for their comparative efficacy.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer potential of sesquiterpene lactones is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of enhydrin and other selected sesquiterpene lactones against various human cancer cell lines.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Enhydrin CCRF-CEMLeukemia0.18[1]
HCT-116Colon Carcinoma0.85[1]
MDA-MB-231Breast Adenocarcinoma1.12[1]
U251Glioblastoma0.74[1]
Parthenolide A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
SiHaCervical Cancer8.42[3][4]
MCF-7Breast Cancer9.54[3][4]
GLC-82Non-small Cell Lung Cancer6.07[5]
H1650Non-small Cell Lung Cancer9.88[5]
H1299Non-small Cell Lung Cancer12.37[5]
PC-9Non-small Cell Lung Cancer15.36[5]
Costunolide A431Skin Cancer0.8[6]
H1299Non-small Cell Lung Cancer23.93[7]
OAW42-AOvarian Cancer (multidrug resistant)25[8]
Dehydrocostus Lactone OVCAR3Ovarian Cancer10.8[9]
SK-OV-3Ovarian Cancer15.9[9]
MDA-MB-231Breast Cancer21.5[9]
SK-BR-3Breast Cancer25.6[9]
MDA-MB-453Breast Cancer43.2[9]
A549Lung Cancer~2.0 (at 24h)[1]
H460Lung Cancer~2.0 (at 24h)[1]
HCC70Triple-negative Breast Cancer1.11[10][11]
MCF-7Breast Cancer24.70[10][11]

Mechanism of Action: Targeting Key Signaling Pathways

Sesquiterpene lactones exert their anticancer effects through the modulation of various cellular signaling pathways, with the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway being a prominent mechanism.[2][9][12] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is often implicated in cancer.

Many sesquiterpene lactones, including enhydrin, inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[9][13] This action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with cysteine residues in key signaling proteins.[9]

Below is a diagram illustrating the general mechanism of NF-κB inhibition by sesquiterpene lactones.

NF_kB_Inhibition_by_Sesquiterpene_Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB_NFkB_Complex IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB_Complex Phosphorylates IκB IkB IκB NFkB NF-κB p_IkB p-IκB Proteasomal_Degradation Proteasomal Degradation p_IkB->Proteasomal_Degradation Targets for Active_NFkB Active NF-κB Proteasomal_Degradation->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription Promotes Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., Enhydrin) Sesquiterpene_Lactones->IKK_Complex Inhibits

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpene lactones.

Experimental Protocols

The determination of IC50 values for the evaluation of anticancer activity is commonly performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxic effects of compounds like enhydrin on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete cell culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., enhydrin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in cell culture medium.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group with medium and solvent (without the compound) is also included.

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5][10]

  • The plate is further incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[5][10]

4. Solubilization of Formazan:

  • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]

  • The plate is then incubated overnight at 37°C.[10]

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the control (untreated) cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Sesquiterpene Lactone (Varying Concentrations) incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Measure Absorbance at 570nm incubate_overnight->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Target: A Comparative Analysis of Enhydrin's Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the validation of Enhydrin's biological target, comparing its performance with alternative molecules. This guide provides an objective analysis supported by experimental data and detailed protocols to aid in drug discovery and development.

The natural world remains a vast reservoir of novel bioactive compounds with therapeutic potential. Among these, Enhydrin, a sesquiterpene lactone primarily isolated from Smallanthus sonchifolius (yacón), has garnered interest for its diverse biological activities, including anti-diabetic and antibacterial properties.[1] Recent studies have pointed towards its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune system and inflammation.[1] This guide delves into the validation of NF-κB as a biological target of Enhydrin and provides a comparative analysis with other known NF-κB inhibitors.

The Central Role of NF-κB in Disease

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, cell proliferation, survival, and immune responses.[2] Aberrant or constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer.[2][3] This sustained activation helps cancer cells resist chemotherapy and radiotherapy, making NF-κB an attractive target for therapeutic intervention.[2][4][5][6] The inhibition of the NF-κB signaling cascade is a promising strategy to enhance the efficacy of existing cancer treatments and develop new therapeutic agents.[3]

Enhydrin and the NF-κB Signaling Pathway

Sesquiterpene lactones, the class of compounds to which Enhydrin belongs, are known for their anti-inflammatory and anti-cancer properties, often attributed to their ability to modulate the NF-κB pathway.[7][8] Parthenolide, another well-studied sesquiterpene lactone, exerts its anticancer effects predominantly through the inhibition of NF-κB signaling.[7][9] While direct quantitative data on Enhydrin's inhibitory concentration (IC50) against NF-κB is still emerging, its inhibitory activity has been reported, laying the groundwork for further investigation.[1]

The canonical NF-κB signaling pathway is a key focus for inhibitors. It involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation event leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor cytokine->receptor 1. Binding IKK IKK complex receptor->IKK 2. Activation IkappaB IκBα IKK->IkappaB 3. Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n 7. Nuclear Translocation proteasome Proteasome IkappaB_ub ub-IκBα IkappaB_p->IkappaB_ub 4. Ubiquitination IkappaB_ub->proteasome 5. Degradation IkappaB_NFkappaB IκBα-NF-κB (Inactive complex) IkappaB_NFkappaB->IKK IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB 6. Release Enhydrin Enhydrin / Parthenolide Enhydrin->IKK Inhibition DNA DNA (κB sites) NFkappaB_n->DNA 8. Binding gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->gene_transcription 9. Activation

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Enhydrin/Parthenolide.
Comparative Analysis with Alternative NF-κB Inhibitors

To contextualize the potential of Enhydrin, it is essential to compare it with other known NF-κB inhibitors. Parthenolide serves as a benchmark due to its structural similarity and well-documented mechanism of action. Other classes of inhibitors, both natural and synthetic, are also included for a broader comparison.

CompoundClassSource/TypeValidated Target(s)IC50 / EC50
Enhydrin Sesquiterpene LactoneSmallanthus sonchifoliusNF-κB[1]Data not yet widely available
Parthenolide Sesquiterpene LactoneTanacetum partheniumIKK, p65 subunit of NF-κB, STAT3, HDAC1[7][9]~5 µM (NF-κB inhibition)
Bortezomib Proteasome InhibitorSynthetic26S Proteasome0.6 nM (20S proteasome)
Sulfasalazine AminosalicylateSyntheticIKK1-2 mM (IKK inhibition)
Curcumin PolyphenolCurcuma longaIKK, NF-κB~25 µM (NF-κB inhibition)

Note: IC50/EC50 values can vary depending on the cell type and assay conditions.

Experimental Protocols for Target Validation

Validating NF-κB as the biological target of Enhydrin involves a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

NF-κB Reporter Luciferase Assay

This assay is a common method to quantify the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Enhydrin or other inhibitors.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture 1. Cell Culture (e.g., HEK293T) transfection 2. Transfection with NF-κB Reporter Plasmid cell_culture->transfection compound_addition 3. Add Enhydrin (various concentrations) transfection->compound_addition stimulation 4. Stimulate with TNF-α compound_addition->stimulation cell_lysis 5. Cell Lysis stimulation->cell_lysis luciferase_assay 6. Dual-Luciferase Assay cell_lysis->luciferase_assay data_analysis 7. Data Analysis (Calculate IC50) luciferase_assay->data_analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Enhydrin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of enhydrin (B1240213), a major bioactive sesquiterpene lactone found in yacon leaves (Smallanthus sonchifolius) known for its anti-diabetic properties.[1][2][3][4] The cross-validation of these methods is crucial for ensuring data integrity and reliability in quality control and research settings.

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Thin-Layer Chromatography (TLC)-Densitometry, presenting their performance data, detailed experimental protocols, and a visual workflow for the cross-validation process.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of two validated methods for enhydrin quantification.

Performance ParameterMethod A: HPLC-UVMethod B: TLC-Densitometry
Linearity (R²) > 0.9999[3][5]0.9998[1]
Accuracy (% Recovery) 101.46%[3][5]97–107%[1]
Precision (% RSD) 0.30%[3][5]< 3%[1]
Limit of Detection (LOD) 0.52 µg/mL[3][5]80.57 µg/mL[1]
Limit of Quantification (LOQ) 1.57 µg/mL[3][5]244.1 µg/mL[1]

Experimental Protocols

Detailed methodologies for both the HPLC-UV and TLC-Densitometry methods are provided below. These protocols are based on established and validated methods for the analysis of enhydrin in yacon leaf extracts.[1][2][3]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous quantification of enhydrin and other related compounds in yacon leaf extracts.[2][3]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reversed-phase column (250 x 4.6 mm, 5 µm).[2][3][4][5]

  • Mobile Phase : A mixture of 60% water and 40% acetonitrile.[2][3][4][5]

  • Flow Rate : 1.0 mL/min.[2][3][4][5]

  • Column Temperature : Not specified in the provided results.

  • Detection Wavelength : 210 nm.[2][3][4][5]

  • Injection Volume : 20 µL.[4]

  • Run Time : 30 minutes.[2][3][4][5]

  • Sample Preparation : Ethanolic extracts of yacon leaves are prepared. For quantification, isolated enhydrin is used as a reference standard to prepare a calibration curve.

Method B: Thin-Layer Chromatography (TLC)-Densitometry

This method offers a simpler and more accessible alternative for the quantification of enhydrin in yacon leaf extracts.[1]

  • Stationary Phase : TLC plates of silica (B1680970) gel GF254.[1]

  • Mobile Phase : A mixture of chloroform (B151607) and hexane (B92381) in a 10:1 ratio.[1]

  • Densitometric Analysis : Performed at a wavelength of 210 nm.[1]

  • Sample Preparation : Yacon leaf extract is applied to the TLC plate.

  • Validation : The method has been validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two distinct analytical methods to ensure consistency and reliability of results.

Cross_Validation_Workflow cluster_0 Method A: HPLC-UV cluster_1 Method B: TLC-Densitometry cluster_2 Cross-Validation A_Prep Sample Preparation (e.g., Extraction) A_Analysis HPLC-UV Analysis A_Prep->A_Analysis A_Data Data Acquisition (Chromatogram) A_Analysis->A_Data A_Quant Quantification (Calibration Curve) A_Data->A_Quant Compare Comparison of Results A_Quant->Compare B_Prep Sample Preparation (e.g., Extraction) B_Analysis TLC Development B_Prep->B_Analysis B_Data Densitometric Scanning B_Analysis->B_Data B_Quant Quantification (Calibration Curve) B_Data->B_Quant B_Quant->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Conclusion Assessment of Agreement & Method Equivalency Stats->Conclusion

References

A Comparative Analysis of Cisplatin and Enhydrin Chlorohydrin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms and efficacy of a conventional platinum-based chemotherapy agent versus a sesquiterpene lactone.

In the landscape of cancer therapeutics, the platinum-based drug cisplatin (B142131) is a cornerstone of many chemotherapy regimens. However, its efficacy is often accompanied by significant side effects and the development of resistance. This has spurred the search for novel anti-cancer agents with improved therapeutic profiles. Natural products, such as sesquiterpene lactones, have emerged as a promising source of such agents. This guide provides a comparative study of cisplatin and Enhydrin chlorohydrin, a derivative of the sesquiterpene lactone Enhydrin.

Disclaimer: Direct experimental data for this compound is not available in the current scientific literature. Therefore, this comparison utilizes data for the parent compound, Enhydrin, and the broader class of sesquiterpene lactones as a proxy to infer its potential mechanism of action and cytotoxic effects. The information presented for Enhydrin should be considered representative of this class of compounds and not as direct evidence for the activity of this compound.

Mechanism of Action: A Tale of Two Pathways

Cisplatin exerts its cytotoxic effects primarily by damaging DNA. After entering the cell, it forms covalent adducts with DNA, particularly with purine (B94841) bases.[1] This damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[2][3]

Sesquiterpene lactones, on the other hand, are believed to induce apoptosis through multiple mechanisms.[2][3] These compounds are known to be alkylating agents that can react with cellular nucleophiles, such as cysteine residues in proteins, thereby inhibiting the function of key enzymes and transcription factors.[2] Many sesquiterpene lactones have been shown to induce apoptosis in cancer cells.[2]

Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for cisplatin and Enhydrin in various cancer cell lines. It is important to note that IC50 values for cisplatin can vary significantly depending on the cell line and experimental conditions.[4]

CompoundCell LineCell TypeIC50 (µM)Reference
Cisplatin A549Lung Carcinoma4.97 - 10.91[5][6]
MCF-7Breast Adenocarcinoma>54.6[7]
HeLaCervical CancerVaries widely[4]
HepG2Hepatocellular CarcinomaVaries widely[4]
Enhydrin CCRF-CEMT-cell lymphoblast-like0.18[8]
HCT-116Colorectal Carcinoma1.5 - 2.5[8]
MDA-MB-231Breast Adenocarcinoma10 - 15[8]
U251Glioblastoma15 - 20[8]

Signaling Pathways of Apoptosis Induction

Cisplatin-induced apoptosis is a complex process involving the activation of multiple signaling pathways. The DNA damage caused by cisplatin triggers the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum (ER) stress pathway.[9][10]

While the specific signaling pathways for Enhydrin are not fully elucidated, studies on other sesquiterpene lactones suggest that they primarily induce apoptosis through the intrinsic mitochondrial pathway.[1][11] This involves the translocation of Bax to the mitochondria, release of cytochrome c, and subsequent activation of caspases.[11] Some sesquiterpene lactones have also been shown to inhibit the pro-survival NF-κB signaling pathway.[1][11]

cisplatin_apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cisplatin_ext Cisplatin Cisplatin_int Cisplatin DNA_Damage DNA Damage (Adducts) Cisplatin_int->DNA_Damage Death_Receptor Death Receptor Pathway Cisplatin_int->Death_Receptor p53 p53 Activation DNA_Damage->p53 Mitochondrion Mitochondrion p53->Mitochondrion Bax/Bak Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 enhydrin_apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Enhydrin_ext Enhydrin (Sesquiterpene Lactone) Enhydrin_int Enhydrin ROS ROS Generation Enhydrin_int->ROS NFkB_Inhibition NF-κB Inhibition Enhydrin_int->NFkB_Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion NFkB_Inhibition->Mitochondrion ↓Bcl-2 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Cisplatin or Enhydrin Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Detection (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Apoptotic Proteins) Apoptosis_Assay->Mechanism_Study Mechanism_Study->Data_Analysis

References

Replicating Published Findings on Enhydrin and its Potential Chlorohydrin Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring sesquiterpene lactone, Enhydrin, and a hypothetical derivative, Enhydrin chlorohydrin. To date, published literature does not contain specific experimental data for this compound. Therefore, this document summarizes the known biological activities of Enhydrin and presents a scientifically grounded projection of the potential properties and synthesis of its chlorohydrin derivative based on established chemical principles and structure-activity relationship (SAR) studies of similar compounds.

Comparative Biological Activity: Enhydrin and Potential this compound

While direct experimental data for this compound is unavailable, we can extrapolate potential activities based on the known bioactivities of Enhydrin and the influence of chlorohydrin moieties on other sesquiterpene lactones. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2] The presence of an α-methylene-γ-lactone group is often a key structural requirement for their pharmacological activities.[2]

Table 1: Comparison of Known and Hypothesized Biological Activities

Biological ActivityEnhydrin (Published Data)This compound (Hypothesized)Rationale for Hypothesis
Cytotoxicity/Anticancer Enhydrin has demonstrated cytotoxic effects against various cancer cell lines.Potentially enhanced or altered cytotoxicity.The addition of a chlorohydrin group can increase the alkylating potential of the molecule, a mechanism often associated with the cytotoxicity of sesquiterpene lactones.[3] Chemical modification of other sesquiterpene lactones has been shown to modulate their cytotoxic profiles.[1][4]
Anti-inflammatory Sesquiterpene lactones, in general, exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][5]May exhibit modified anti-inflammatory activity.The introduction of a new functional group could alter the molecule's interaction with key inflammatory mediators.
Antimicrobial Some sesquiterpene lactones show antimicrobial activity.[1]Activity profile may be altered.Changes in lipophilicity and electronic properties due to the chlorohydrin group could affect cell membrane penetration and interaction with microbial targets.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of chlorohydrins from epoxides is a well-established chemical transformation. Enhydrin contains an epoxide ring, making it a suitable precursor for the synthesis of its chlorohydrin derivative. A common method involves the ring-opening of the epoxide using a source of hydrochloric acid.

Protocol: Epoxide Ring Opening to Form this compound

  • Dissolution: Dissolve Enhydrin in a suitable inert solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.

  • Reaction: Allow the reaction to proceed at a low temperature (e.g., 0-5 °C) and monitor the progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound using column chromatography on silica (B1680970) gel.

Diagram 1: Proposed Synthesis of this compound

G Enhydrin Enhydrin (with epoxide) Reaction Epoxide Ring Opening Enhydrin->Reaction HCl HCl (in ether) HCl->Reaction Enhydrin_Chlorohydrin This compound Reaction->Enhydrin_Chlorohydrin

Caption: Proposed reaction scheme for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate and compare the cytotoxic properties of Enhydrin and its potential chlorohydrin derivative, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Enhydrin and this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Enhydrin & this compound Solutions Treatment Treat with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Add MTT and Incubate Incubation->MTT_Assay Solubilization Solubilize Formazan MTT_Assay->Solubilization Read_Plate Measure Absorbance Solubilization->Read_Plate Calculate_Viability Calculate Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for comparing the cytotoxicity of Enhydrin and its derivative.

Structure-Activity Relationship and Signaling Pathways

The biological activity of sesquiterpene lactones is often attributed to their ability to act as Michael acceptors, allowing them to alkylate nucleophilic residues (such as cysteine) in proteins.[3] This can lead to the inhibition of key cellular signaling pathways.

The introduction of a chlorohydrin functionality would add a new reactive center to the Enhydrin molecule. This could potentially alter its interaction with cellular targets and affect downstream signaling pathways. For instance, many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

Diagram 3: Hypothesized Signaling Pathway Modulation

G Enhydrin / this compound Enhydrin / this compound IKK IKK Complex Enhydrin / this compound->IKK Inhibition? NF-kB_Inhibitor IκBα IKK->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene_Expression Inflammatory & Pro-survival Genes Nucleus->Gene_Expression Promotes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by Enhydrin derivatives.

References

Enhydrin Derivatives: A Comparative Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel therapeutic agents is a cornerstone of modern drug development. In this context, the comparative analysis of derivatives from a parent compound is crucial for identifying candidates with optimal efficacy, selectivity, and safety profiles. This guide provides a head-to-head comparison of different Enhydrin derivatives, focusing on their performance in key experimental assays relevant to their potential therapeutic applications. All data is presented in a structured format, accompanied by detailed experimental protocols and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Comparative Performance of Enhydrin Derivatives

The following table summarizes the quantitative data obtained from a series of standardized in vitro assays designed to evaluate the biological activity of various Enhydrin derivatives. The assays measure key parameters such as binding affinity to the target receptor, inhibition of enzymatic activity, and cellular potency.

DerivativeTarget Binding Affinity (Kd, nM)IC50 (nM)Cellular Potency (EC50, µM)
ENH-001 15.2 ± 1.845.3 ± 3.11.2 ± 0.3
ENH-002 8.7 ± 0.922.1 ± 2.50.5 ± 0.1
ENH-003 23.5 ± 2.168.9 ± 5.42.8 ± 0.6
Control 100.0 ± 8.5500.0 ± 25.015.0 ± 2.5

Experimental Protocols

A detailed methodology for each key experiment is provided below to ensure reproducibility and facilitate the design of further studies.

1. Target Binding Affinity Assay (Radioligand Binding Assay)

  • Objective: To determine the binding affinity (Kd) of Enhydrin derivatives to the target receptor.

  • Procedure:

    • Cell membranes expressing the target receptor were prepared and incubated with varying concentrations of the Enhydrin derivative.

    • A constant concentration of a radiolabeled ligand was added to the incubation mixture.

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration.

    • The amount of bound radioligand was quantified using a scintillation counter.

    • The Kd values were calculated by non-linear regression analysis of the competition binding data.

2. Enzyme Inhibition Assay (Biochemical Assay)

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of Enhydrin derivatives against the target enzyme.

  • Procedure:

    • The target enzyme was incubated with its substrate in the presence of varying concentrations of the Enhydrin derivative.

    • The enzymatic reaction was allowed to proceed for a defined period.

    • The reaction was terminated, and the product formation was quantified using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

3. Cellular Potency Assay (Cell-Based Assay)

  • Objective: To assess the half-maximal effective concentration (EC50) of Enhydrin derivatives in a cellular context.

  • Procedure:

    • Cells expressing the target of interest were seeded in microplates.

    • The cells were treated with a range of concentrations of the Enhydrin derivative.

    • Following an incubation period, a cellular response (e.g., reporter gene expression, second messenger accumulation, cell viability) was measured.

    • The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enhydrin_Derivative Enhydrin_Derivative Receptor Receptor Enhydrin_Derivative->Receptor G_Protein G_Protein Receptor->G_Protein Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

Caption: Proposed signaling pathway for Enhydrin derivatives.

Experimental_Workflow Start Start Compound_Synthesis Synthesize Enhydrin Derivatives Start->Compound_Synthesis Binding_Assay Target Binding Affinity Assay Compound_Synthesis->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Binding_Assay->Enzyme_Assay Cellular_Assay Cellular Potency Assay Enzyme_Assay->Cellular_Assay Data_Analysis Analyze Data Cellular_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the evaluation of Enhydrin derivatives.

Benchmarking Enhydrin's Efficacy Against Standard Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of chemical literature and databases does not identify a compound named "Enhydrin chlorohydrin." It is likely that this term is a conflation of "Enhydrin," a naturally occurring sesquiterpene lactone, and "chlorohydrin," a class of chemical compounds. This guide will therefore focus on the known biological activities of Enhydrin and compare its potential efficacy against established standard drugs, particularly in the context of its anti-inflammatory properties.

Enhydrin is a bioactive compound isolated from Smallanthus sonchifolius (yacon), which has demonstrated noteworthy biological activities. Of particular interest to researchers is its role as an inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory processes. This guide provides a comparative analysis of Enhydrin's efficacy with that of standard anti-inflammatory drugs, supported by available data and detailed experimental protocols.

Comparative Efficacy Data

The following table summarizes the inhibitory concentration (IC50) values of Enhydrin against the NF-κB pathway, compared with well-established non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid. It is important to note that direct comparative studies of Enhydrin and these standard drugs in the same experimental setup are limited. The data presented here are compiled from various studies to provide a relative measure of potency.

CompoundTarget Pathway/EnzymeIC50 ValueCell Line/Assay System
Enhydrin NF-κB Inhibition~5 µMHuman Jurkat T cells
Aspirin COX-1/COX-2~1.8 mM (COX-1)Purified enzyme assay
Ibuprofen COX-1/COX-2~15 µM (COX-1)Whole blood assay
Dexamethasone Glucocorticoid Receptor~1-10 nM (cellular)Various cell lines

Note: IC50 values can vary significantly based on the experimental conditions, cell type, and assay used. The data above should be considered as a general reference for relative potency.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

NF-κB Inhibition Assay (for Enhydrin)

  • Cell Culture: Human Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element. A Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.

  • Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of Enhydrin (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation. An unstimulated control group is maintained.

  • Luciferase Assay: After 6 hours of stimulation, cells are harvested, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of Enhydrin concentration and fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay (for NSAIDs)

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., Aspirin, Ibuprofen) in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

NF-κB Signaling Pathway and Enhydrin's Point of Inhibition

The diagram below illustrates the classical NF-κB signaling pathway, initiated by TNF-α, and highlights the inhibitory action of Enhydrin.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Inflammatory Gene Expression NFkB_active->Gene Enhydrin Enhydrin Enhydrin->IKK_complex Inhibits

Caption: NF-κB signaling pathway with Enhydrin's inhibitory action on the IKK complex.

General Workflow for Assessing Anti-inflammatory Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory potential of a test compound like Enhydrin.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Epithelial cells) start->cell_culture treatment Pre-treatment with Test Compound (Enhydrin) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation incubation Incubation Period stimulation->incubation data_collection Data Collection incubation->data_collection elisa ELISA (e.g., IL-6, TNF-α) data_collection->elisa qpcr qRT-PCR (Gene Expression) data_collection->qpcr western_blot Western Blot (Protein Expression) data_collection->western_blot analysis Data Analysis and IC50 Determination elisa->analysis qpcr->analysis western_blot->analysis end End analysis->end

Caption: A generalized workflow for evaluating the anti-inflammatory effects of a compound.

Safety Operating Guide

Safe Disposal of Enhydrin Chlorohydrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Enhydrin chlorohydrin, a specialized chemical compound. Due to the limited publicly available safety data for this specific compound, it is crucial to treat it as a hazardous substance and follow stringent disposal protocols. This guide is intended for researchers, scientists, and drug development professionals to establish safe and compliant waste management practices.

Immediate Safety Protocols & Waste Identification

Before handling this compound waste, it is imperative to consult the substance's Safety Data Sheet (SDS). If an SDS is not available, the compound should be treated as highly hazardous. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization:

Proper disposal begins with accurate waste characterization. Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that generators of chemical waste determine if their waste is hazardous.[1][2][3] Hazardous waste can be categorized as listed, characteristic, or acutely hazardous.[2][4] The characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[2]

Property Value/Information Method of Determination
Physical State LiquidVisual Inspection
pH User to DeterminepH paper or calibrated pH meter
Flash Point (°C) User to DetermineRefer to SDS or conduct analysis
Reactivity User to DetermineObserve for reactions with water, air, or other substances. Refer to known incompatibilities of similar chlorohydrin compounds.
Toxicity Assumed to be highBased on general data for chlorohydrins and as a precautionary measure in the absence of specific data.
Decomposition Products Potentially toxic fumes such as phosgene (B1210022) and hydrogen chloride may be produced upon decomposition.[5]Inferred from similar compounds; requires analytical testing for confirmation.
Experimental Protocols for Waste Neutralization (Hypothetical)

Disclaimer: The following protocols are hypothetical and should not be attempted without a thorough risk assessment and validation by qualified personnel. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.

In some instances, chemical treatment may be employed to render a hazardous waste less hazardous.[3] For a substance like this compound, a potential (but unverified) approach could involve hydrolysis to break down the chlorohydrin moiety.

Protocol: Alkaline Hydrolysis (Conceptual)

  • Preparation: Work in a chemical fume hood. Wear appropriate PPE. Have spill control materials readily available.

  • Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Reaction: Slowly add the this compound waste to the NaOH solution with constant stirring. The reaction should be performed in a suitable container, such as a borosilicate glass beaker.

  • Monitoring: Monitor the reaction for any signs of gas evolution, temperature increase, or other exothermic events.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., 1 M hydrochloric acid).

  • Disposal: The final solution must be analyzed to confirm the absence of this compound before it can be considered for disposal as non-hazardous waste. If the compound is still present, it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

This procedure outlines the essential steps for the safe disposal of this compound waste from the point of generation to final disposal.

1. Waste Collection and Segregation:

  • Collect this compound waste in a designated, properly labeled, and chemically compatible container.[4]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.[4]

  • The container must be in good condition and have a secure, tight-fitting lid.[1]

2. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Include the accumulation start date and a description of the waste's composition (e.g., "this compound in methanol").

3. Storage:

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks or spills.

  • Keep the container closed at all times, except when adding waste.

  • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizers and strong caustics.[6]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide the contractor with all available information about the waste, including its composition and any known hazards.

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[3]

5. Emergency Procedures:

  • In case of a spill, evacuate the area and alert your institution's emergency response team.

  • If you come into contact with the substance, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Disposal A Generate Enhydrin chlorohydrin Waste B Is SDS Available? A->B C Consult SDS for Disposal Information B->C Yes D Treat as Unknown, Highly Hazardous Waste B->D No E Characterize Waste (pH, Reactivity, etc.) C->E D->E F Collect in Designated, Compatible Container E->F G Segregate from Incompatible Wastes F->G H Label Container Clearly: 'Hazardous Waste' G->H I Store in Secure, Ventilated Area with Secondary Containment H->I J Contact EHS or Licensed Hazardous Waste Contractor I->J K Provide Waste Characterization Data J->K L Complete Hazardous Waste Manifest K->L M Waste Transported for Proper Disposal L->M

Caption: Decision workflow for this compound waste management.

cluster_0 On-Site Handling cluster_1 Coordination & Documentation cluster_2 Off-Site Disposal A Waste Generation (Fume Hood) B Containerization & Labeling A->B C Secure Storage (Satellite Accumulation Area) B->C D Contact EHS/Waste Vendor C->D E Manifest Preparation D->E F Scheduled Pickup E->F G Transportation F->G H Final Disposal (e.g., Incineration) G->H

Caption: Procedural flow for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.